molecular formula C15H10BrNO B1278801 (4-bromophenyl)(1H-indol-7-yl)methanone CAS No. 91714-50-0

(4-bromophenyl)(1H-indol-7-yl)methanone

Cat. No.: B1278801
CAS No.: 91714-50-0
M. Wt: 300.15 g/mol
InChI Key: RNXKQFMCSXIADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromophenyl)(1H-indol-7-yl)methanone is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(1H-indol-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXKQFMCSXIADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451889
Record name (4-Bromophenyl)(1H-indol-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91714-50-0
Record name 7-(4-Bromobenzoyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)(1H-indol-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-BROMOBENZOYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5ZL5ZP93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Indole Synthesis of 7-(4-Bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed Fischer indole synthesis route for 7-(4-Bromobenzoyl)indole. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the reaction mechanism, a detailed theoretical experimental protocol, and quantitative data presented in tabular format for clarity.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for the synthesis of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] Its versatility has made it a popular method for preparing a wide array of indole derivatives, which are core structures in many pharmaceuticals.[2]

Proposed Synthetic Pathway
  • Synthesis of (2-hydrazinylphenyl)(4-bromophenyl)methanone: The initial step involves the conversion of the amino group of (2-aminophenyl)(4-bromophenyl)methanone into a hydrazine functionality. This is a standard transformation in organic synthesis.

  • Fischer Indole Synthesis: The resulting (2-hydrazinylphenyl)(4-bromophenyl)methanone is then subjected to a classic Fischer indole cyclization with an appropriate carbonyl compound, in this case, acetaldehyde, to yield the target molecule, 7-(4-Bromobenzoyl)indole.

The overall proposed workflow is depicted in the following diagram:

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis A Start: (2-aminophenyl)(4-bromophenyl)methanone B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2) B->C D Intermediate: (2-hydrazinylphenyl)(4-bromophenyl)methanone C->D E Reaction with Acetaldehyde D->E Proceed to next step F Acid-Catalyzed Cyclization (e.g., H2SO4, Acetic Acid) E->F G Work-up and Purification F->G H Final Product: 7-(4-Bromobenzoyl)indole G->H

Caption: Proposed two-step synthesis workflow for 7-(4-Bromobenzoyl)indole.

Experimental Protocols

The following are detailed, theoretical experimental protocols for the proposed synthesis.

Step 1: Synthesis of (2-hydrazinylphenyl)(4-bromophenyl)methanone

This procedure is based on standard methods for the conversion of anilines to phenylhydrazines.

Methodology:

  • Diazotization:

    • (2-aminophenyl)(4-bromophenyl)methanone (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • A solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

    • The freshly prepared diazonium salt solution is added slowly to the tin(II) chloride solution.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • The resulting precipitate is collected by filtration.

    • The solid is treated with a strong base (e.g., NaOH solution) to liberate the free hydrazine.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude (2-hydrazinylphenyl)(4-bromophenyl)methanone, which can be purified further by recrystallization or column chromatography.

Compound Molar Mass ( g/mol ) Equivalents Quantity Role
(2-aminophenyl)(4-bromophenyl)methanone276.131.0(user defined)Starting Material
Sodium Nitrite69.001.1(calculated)Diazotizing Agent
Tin(II) Chloride189.603.0(calculated)Reducing Agent
Hydrochloric Acid36.46-(excess)Solvent/Reagent
Sodium Hydroxide40.00-(to basic pH)Base for work-up

Table 1: Reagents for the synthesis of (2-hydrazinylphenyl)(4-bromophenyl)methanone.

Step 2: Fischer Indole Synthesis of 7-(4-Bromobenzoyl)indole

This protocol is adapted from general procedures for the Fischer indole synthesis.[3]

Methodology:

  • Hydrazone Formation and Cyclization:

    • (2-hydrazinylphenyl)(4-bromophenyl)methanone (1.0 eq) is suspended in a suitable solvent such as glacial acetic acid or ethanol.[3]

    • Acetaldehyde (1.2 eq) is added to the mixture.

    • An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, is added cautiously.[1]

    • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

    • The crude product precipitates out and is collected by filtration.

    • The solid is washed with water and dried.

    • Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system to afford pure 7-(4-Bromobenzoyl)indole.

Compound Molar Mass ( g/mol ) Equivalents Quantity Role
(2-hydrazinylphenyl)(4-bromophenyl)methanone291.141.0(user defined)Starting Material
Acetaldehyde44.051.2(calculated)Carbonyl Component
Sulfuric Acid98.08catalytic(catalytic amount)Acid Catalyst
Glacial Acetic Acid60.05-(solvent)Solvent

Table 2: Reagents for the Fischer indole synthesis of 7-(4-Bromobenzoyl)indole.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied process involving several key steps.[1][4] The proposed mechanism for the synthesis of 7-(4-Bromobenzoyl)indole is illustrated below.

G cluster_mechanism Fischer Indole Synthesis Mechanism A Hydrazone Formation B Tautomerization to Ene-hydrazine A->B Proton Transfer C [3,3]-Sigmatropic Rearrangement B->C Acid Catalyzed D Rearomatization C->D Proton Transfer E Cyclization D->E Intramolecular Attack F Elimination of Ammonia E->F Acid Catalyzed G Final Product Formation F->G Aromatization

Caption: Key steps in the Fischer indole synthesis mechanism.

The reaction commences with the formation of a phenylhydrazone from the reaction of (2-hydrazinylphenyl)(4-bromophenyl)methanone and acetaldehyde. This is followed by tautomerization to an ene-hydrazine intermediate.[3] Under acidic conditions, a[5][5]-sigmatropic rearrangement occurs, which is the crucial bond-forming step.[6] Subsequent proton transfer leads to rearomatization of the benzene ring. An intramolecular cyclization then takes place, followed by the elimination of an ammonia molecule to yield the final aromatic indole product.[1]

This technical guide provides a theoretical yet chemically sound pathway for the synthesis of 7-(4-Bromobenzoyl)indole via the Fischer indole synthesis. The provided protocols and data are based on well-established chemical principles and analogous reactions, offering a solid foundation for further experimental investigation. Researchers should optimize the reaction conditions to achieve the best possible yield and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of (4-bromophenyl)(1H-indol-7-yl)methanone from its Dihydro Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-bromophenyl)(1H-indol-7-yl)methanone from its 2,3-dihydro precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone. This key transformation, an aromatization of the indoline ring system, is a critical step in the synthesis of various biologically active molecules. This document details multiple synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction and Biological Significance

This compound serves as a crucial intermediate in the synthesis of Bromfenac.[1][2] Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) utilized as an ophthalmic solution to manage pain and inflammation following cataract surgery. The biological activity of Bromfenac stems from its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the inflammatory cascade. The synthesis of the fully aromatic indole core from its dihydro precursor is a key step in establishing the final pharmacophore.

Mechanism of Action of the Downstream Product: Bromfenac

The therapeutic effect of Bromfenac is achieved through the inhibition of prostaglandin synthesis. By blocking the COX-1 and COX-2 enzymes, Bromfenac prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The diagram below illustrates this signaling pathway.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Bromfenac This compound (Precursor to Bromfenac) Bromfenac_Active Bromfenac Bromfenac->Bromfenac_Active Further Synthesis Bromfenac_Active->COX1 (less potent) Bromfenac_Active->COX2

Mechanism of Action of Bromfenac

Synthetic Methodologies for Aromatization

The conversion of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone to its aromatic counterpart can be achieved through several oxidative dehydrogenation methods. This guide details three prominent methods: oxidation with activated manganese dioxide, dehydrogenation with palladium on carbon, and aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic approaches.

MethodOxidizing Agent/CatalystSolventTemperatureReaction TimeYield (%)
Method 1 Activated MnO₂DichloromethaneReflux18 hours~85-95
Method 2 (General) 10% Pd/CTolueneReflux4-8 hours~80-90
Method 3 (General) DDQDioxaneReflux1-3 hours>90
Experimental Protocols

Method 1: Oxidation with Activated Manganese Dioxide

This is a widely cited and effective method for the aromatization of indolines.

  • Materials:

    • (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1.0 eq)

    • Activated Manganese Dioxide (MnO₂) (approx. 5-10 eq)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • A solution of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (e.g., 2.4 g, 7.9 mmol) in dichloromethane (100 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

    • Activated manganese dioxide (e.g., 2.2 g, 25 mmol) is added to the solution.[1]

    • The mixture is heated to reflux and maintained for 18 hours.[1]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese dioxide.

    • The filter cake is washed with additional dichloromethane.

    • The combined organic filtrates are concentrated under reduced pressure.

    • The resulting crude product is purified by crystallization from a suitable solvent such as tetrahydrofuran to yield this compound.[1]

Method 2: Dehydrogenation with Palladium on Carbon (Pd/C)

Palladium-catalyzed dehydrogenation is a common and efficient method for the aromatization of nitrogen-containing heterocycles.

  • Materials:

    • (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1.0 eq)

    • 10% Palladium on Carbon (10% Pd/C) (catalytic amount, e.g., 10 mol%)

    • Toluene or other high-boiling aromatic solvent

  • Procedure:

    • To a solution of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone in toluene, 10% Pd/C is added.

    • The mixture is heated to reflux and stirred vigorously for 4-8 hours.

    • The reaction is monitored by TLC.

    • After completion, the mixture is cooled and filtered through celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel or by crystallization.

Method 3: Aromatization with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

DDQ is a powerful dehydrogenating agent for the aromatization of various heterocyclic systems.

  • Materials:

    • (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1.0 eq)

    • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 eq)

    • Dioxane or Toluene

  • Procedure:

    • A solution of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone in dioxane is prepared.

    • DDQ is added portion-wise to the solution at room temperature.

    • The reaction mixture is then heated to reflux for 1-3 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in dichloromethane and washed with a saturated sodium bicarbonate solution to remove the hydroquinone byproduct.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Data
¹H NMR Expected signals for the indole and bromophenyl protons. The characteristic broad singlet for the indole N-H proton is typically observed downfield.
¹³C NMR Resonances corresponding to the carbonyl carbon, the carbons of the indole ring system, and the substituted phenyl ring.
IR (KBr) Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, and C-Br stretching. A peak around 3358 cm⁻¹ can be attributed to the N-H stretch.[3]
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₀BrNO, M.W. 300.15 g/mol ) should be observed.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: (4-bromophenyl)(2,3-dihydro- 1H-indol-7-yl)methanone Reaction Aromatization Reaction (MnO₂, Pd/C, or DDQ) Start->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Final Product: This compound Characterization->End

General Synthetic Workflow

Conclusion

This technical guide has detailed three effective methods for the synthesis of this compound from its dihydro precursor. The choice of method may depend on factors such as scale, available reagents, and desired purity. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, particularly those interested in the synthesis of NSAIDs and related heterocyclic compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic identifying information for (4-bromophenyl)(1H-indol-7-yl)methanone is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₀BrNO[1][2][3][4]
Molecular Weight 300.15 g/mol [1][2][5]
CAS Number 91714-50-0[5][6][7][8][9]
Synonyms 7-(4-Bromobenzoyl)indole, (p-Bromophenyl)(1H-indol-7-yl)formaldehyde[5][6]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not widely available in the public domain. Commercial suppliers of this compound may provide a Certificate of Analysis (CoA) with this information upon purchase. For instance, some chemical suppliers indicate the availability of comprehensive characterization data, including ¹H-NMR, Mass, HPLC, and IR, with their products.[6]

Crystal Structure Data

A publication by Dutkiewicz et al. (2009) provides detailed crystallographic data for this compound. The compound crystallizes in a monoclinic system. In the crystal structure, molecules form centrosymmetric dimers through N—H···O hydrogen bonds.[1][3][10][11]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported via the oxidation of its precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone.[1]

Procedure:

A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 ml of dichloromethane is refluxed for 18 hours. Following the reflux, the reaction mixture is filtered, and the organic layer is concentrated. The resulting product is then crystallized from tetrahydrofuran.[1]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesis of this compound purification Purification (e.g., Crystallization) start->purification ms Mass Spectrometry (MS) purification->ms Sample nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Sample ir Infrared (IR) Spectroscopy purification->ir Sample purity_check Purity Assessment (e.g., HPLC) purification->purity_check Sample interpretation Structural Elucidation & Verification ms->interpretation nmr->interpretation ir->interpretation purity_check->interpretation end end interpretation->end Final Confirmation

Caption: General workflow for synthesis and spectroscopic characterization.

References

In-Depth Technical Guide: ¹H and ¹³C NMR of 7-(4-Bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs such as Bromfenac. This document presents the available experimental ¹H NMR data, predicted ¹³C NMR data, standardized experimental protocols for NMR data acquisition, and a logical workflow for spectral analysis.

Introduction

7-(4-Bromobenzoyl)indole (CAS No: 91714-50-0) is a crucial building block in medicinal chemistry. Its chemical structure, consisting of an indole ring acylated at the 7-position with a 4-bromobenzoyl group, gives rise to a distinct NMR profile. Understanding the ¹H and ¹³C NMR spectra of this molecule is essential for its unambiguous identification, purity assessment, and for monitoring the progress of reactions in which it is involved.

Molecular Structure:

NMR Spectral Data

The following sections present the available quantitative NMR data for 7-(4-Bromobenzoyl)indole.

¹H NMR Data (Experimental)

The experimental ¹H NMR data for 7-(4-Bromobenzoyl)indole in Chloroform-d (CDCl₃) is partially available from patent literature. The data, while lacking detailed assignments of coupling constants and integration values, provides the chemical shifts of the protons.

Chemical Shift (δ) ppmMultiplicity
10.38bs
7.94d
7.66d
7.56d
7.49d
7.39m
7.16t
6.66m

Note: Data sourced from patent literature; 'bs' denotes a broad singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet. Precise coupling constants and integration values were not provided in the source.

¹³C NMR Data (Predicted)
Predicted Chemical Shift (δ) ppm
195.5
139.0
136.5
132.0
131.8
130.5
129.0
128.5
125.0
123.5
121.0
118.0
104.0

Disclaimer: This data is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, applicable to 7-(4-Bromobenzoyl)indole.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of 7-(4-Bromobenzoyl)indole and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency (e.g., 400 MHz or higher for better resolution).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full magnetization recovery.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

    • Spectral Width: A spectral width of approximately 200-250 ppm is typically required.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak or TMS.

    • For more detailed structural information, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis and assignment of NMR spectra for a molecule like 7-(4-Bromobenzoyl)indole.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Sample_Prep->C13_Acquisition H1_Processing ¹H Data Processing (FT, Phasing, Calibration) H1_Acquisition->H1_Processing DEPT_Acquisition DEPT Acquisition C13_Acquisition->DEPT_Acquisition C13_Processing ¹³C Data Processing (FT, Phasing, Calibration) C13_Acquisition->C13_Processing DEPT_Acquisition->C13_Processing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_Processing->H1_Analysis C13_Analysis ¹³C & DEPT Analysis (Chemical Shift, Carbon Type) C13_Processing->C13_Analysis Assignment Spectral Assignment H1_Analysis->Assignment C13_Analysis->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: Logical workflow for NMR spectral analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of 7-(4-Bromobenzoyl)indole. For definitive structural elucidation, especially for novel compounds, a complete suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

Mass Spectrometry Analysis of (4-bromophenyl)(1H-indol-7-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (4-bromophenyl)(1H-indol-7-yl)methanone, a compound of interest in pharmaceutical research. This document details predicted fragmentation patterns, experimental protocols, and visual workflows to facilitate its characterization and quantification.

Predicted Mass Spectrometry Data

The mass spectrometric behavior of this compound (Molecular Formula: C₁₅H₁₀BrNO, Molecular Weight: 300.15 g/mol , Exact Mass: 298.9946 u) is predicted based on its chemical structure, incorporating a bromophenyl group, a ketone linker, and an indole ring. The following tables summarize the expected mass-to-charge ratios (m/z) for major ions under Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS).

Table 1: Predicted EI-MS Fragmentation Data for this compound

Predicted m/zProposed Fragment IonStructureHypothetical Relative Abundance (%)
301/299Molecular Ion [M]⁺C₁₅H₁₀⁷⁹Br¹⁴NO⁺ / C₁₅H₁₀⁸¹Br¹⁴NO⁺80
184/182[M - C₇H₅N]⁺C₇H₄⁷⁹BrO⁺ / C₇H₄⁸¹BrO⁺100
156/154[C₇H₄⁷⁹Br]⁺ / [C₇H₄⁸¹Br]⁺C₇H₄⁷⁹Br⁺ / C₇H₄⁸¹Br⁺40
144[M - C₇H₄BrO]⁺C₈H₆NO⁺60
116[C₈H₆N]⁺C₈H₆N⁺30
89[C₇H₅]⁺C₇H₅⁺20

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound (Precursor Ion: [M+H]⁺ at m/z 302/300)

Predicted m/zProposed Fragment IonStructureHypothetical Relative Abundance (%)
302/300Protonated Molecule [M+H]⁺C₁₅H₁₁⁷⁹Br¹⁴NO⁺ / C₁₅H₁₁⁸¹Br¹⁴NO⁺100
185/183[M+H - C₇H₅N]⁺C₇H₅⁷⁹BrO⁺ / C₇H₅⁸¹BrO⁺90
145[M+H - C₇H₄BrO]⁺C₈H₇NO⁺70
117[C₈H₇N]⁺C₈H₇N⁺40

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Matrix Preparation (for biological samples): For protein precipitation, mix 100 µL of the biological matrix (e.g., plasma) with 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

  • Final Sample Preparation: Transfer an aliquot of the working standard or the supernatant from the sample matrix preparation into an autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Mode: Full scan (m/z 100-400) for initial analysis and Multiple Reaction Monitoring (MRM) for quantification (e.g., transition 300.0 -> 183.0).

Direct Inlet Electron Ionization Mass Spectrometry (EI-MS) Method
  • Instrumentation: A mass spectrometer equipped with a direct insertion probe and an electron ionization (EI) source.

  • Sample Preparation: Dissolve a small amount of the pure compound in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.

  • Analysis Protocol:

    • Apply a small aliquot (1-2 µL) of the sample solution to the tip of the direct insertion probe.

    • Allow the solvent to evaporate completely.

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 200 °C.

    • Scan Range: m/z 50-350.

Visualized Pathways and Workflows

Predicted EI-MS Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization. The molecule initially loses an electron to form the molecular ion, which then undergoes cleavage at the carbonyl group, leading to the formation of characteristic fragment ions.

Fragmentation_Pathway mol C₁₅H₁₀BrNO⁺˙ (m/z 299/301) frag1 C₇H₄BrO⁺ (m/z 183/185) mol->frag1 - C₈H₆N˙ frag2 C₈H₆NO⁺ (m/z 144) mol->frag2 - C₇H₄Br˙ frag3 C₇H₄Br⁺ (m/z 155/157) frag1->frag3 - CO frag4 C₈H₆N⁺ (m/z 116) frag2->frag4 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Workflow for LC-MS Analysis

This diagram outlines the logical steps for the quantitative analysis of this compound in a complex matrix using LC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards HPLC Separation HPLC Separation Working Standards->HPLC Separation Sample Extraction Sample Extraction Sample Extraction->HPLC Separation ESI Ionization ESI Ionization HPLC Separation->ESI Ionization MS Detection MS Detection ESI Ionization->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Workflow for quantitative LC-MS analysis.

An In-depth Technical Guide to the FT-IR Spectrum of 7-(4-Bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of various pharmacologically active molecules. This document outlines the expected characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the analytical workflow.

Introduction

7-(4-Bromobenzoyl)indole (CAS No. 91714-50-0) is a substituted indole derivative. The structural complexity of this molecule, featuring an indole ring, a benzoyl group, and a bromine substituent, gives rise to a unique infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure by measuring the absorption of infrared radiation by the sample. While a publicly available experimental spectrum for this specific compound is not readily found, this guide provides a detailed prediction of its FT-IR spectral characteristics based on the known absorption regions of its constituent functional groups.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 7-(4-Bromobenzoyl)indole is characterized by the vibrational modes of the N-H group of the indole ring, the C=O of the benzoyl group, aromatic C-H and C=C bonds, and the C-Br bond. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes. This data is compiled from established spectroscopic correlations for indole derivatives and substituted aromatic ketones.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3400Medium, SharpN-H stretch of the indole ring
3100 - 3000Medium to WeakAromatic C-H stretch (indole and benzoyl rings)
~ 1650StrongC=O stretch (aryl ketone)
1600 - 1450Medium to StrongC=C aromatic ring stretching vibrations
~ 1340MediumC-N stretching vibration
1250 - 1000MediumC-H in-plane bending
~ 820StrongC-H out-of-plane bending (para-disubstituted benzene)
~ 740StrongC-H out-of-plane bending (ortho-disubstituted indole)
Below 700Medium to WeakC-Br stretch

Note: The exact peak positions and intensities can be influenced by the sample's physical state (solid or solution) and the specific experimental conditions.

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol details a standard procedure for obtaining the FT-IR spectrum of a solid sample such as 7-(4-Bromobenzoyl)indole using the Potassium Bromide (KBr) pellet method.

I. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • KBr powder (spectroscopic grade, dried)

  • Spatula

  • Analytical balance

  • Sample of 7-(4-Bromobenzoyl)indole

II. Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of 7-(4-Bromobenzoyl)indole.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Transfer the sample and KBr to the agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of 7-(4-Bromobenzoyl)indole.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition cluster_processing Data Processing weigh_sample Weigh Sample (1-2 mg) grind Grind Sample and KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die press Apply Hydraulic Pressure load_die->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, Peak Picking) sample_scan->process analyze Analyze and Interpret Spectrum process->analyze

FT-IR Experimental Workflow for Solid Samples

Conclusion

This technical guide provides a foundational understanding of the FT-IR spectral characteristics of 7-(4-Bromobenzoyl)indole for professionals in research and drug development. The predicted spectral data, in conjunction with the detailed experimental protocol, will aid in the structural verification and quality control of this important chemical intermediate. The provided workflow diagram offers a clear and concise overview of the analytical process. For definitive spectral assignment, it is recommended to acquire an experimental spectrum and compare it with the data presented herein.

An In-depth Technical Guide on the Physicochemical Properties of (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromophenyl)(1H-indol-7-yl)methanone is a heterocyclic ketone containing an indole scaffold. The indole ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound, in particular, serves as a key intermediate in the synthesis of Bromfenac, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its physicochemical properties is crucial for its synthesis, handling, formulation, and for the development of related novel chemical entities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a general workflow for its characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₅H₁₀BrNO[1][2][3][4]
Molecular Weight 300.15 g/mol [1][2][3]
Melting Point 435–437 K (162–164 °C)[2]
Boiling Point No data available
Solubility No data available
pKa No data available
LogP (calculated) 4.1[1]
Appearance Crystalline solid[2]
CAS Number 91714-50-0[1][3][4]

Crystallographic Data

The crystal structure of this compound has been determined, revealing a monoclinic system. In the crystal, molecules are connected into centrosymmetric dimers by pairs of N—H⋯O hydrogen bonds.[2][5] The dihedral angle between the indole ring system and the benzene ring is 50.13 (5)°.[2][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of its precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone.[2][6]

Materials:

  • (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol)

  • Activated manganese dioxide (2.2 g, 25 mmol)

  • Dichloromethane (100 ml)

  • Tetrahydrofuran

Procedure:

  • A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone and activated manganese dioxide in dichloromethane is refluxed for 18 hours.

  • The reaction mixture is then filtered to remove the manganese dioxide.

  • The organic layer is concentrated under reduced pressure.

  • The resulting product is crystallized from tetrahydrofuran to yield pure this compound.[2][6]

Characterization Workflow

A general workflow for the physicochemical characterization of a newly synthesized compound like this compound is crucial to confirm its identity and purity. This involves a series of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis XRay X-ray Crystallography Purification->XRay Solid-State Structure Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity Purity Determination

A general workflow for the physicochemical characterization of synthesized compounds.

Spectroscopic Data

While detailed spectra are not publicly available, the expected spectroscopic data based on the structure are as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons of the indole and bromophenyl rings, as well as the N-H proton of the indole.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the two aromatic rings, and the indole carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, and C-Br stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (298.99500 Da).[3][7]

Biological Activity and Signaling Pathways

This compound is primarily known as a precursor to Bromfenac, an anti-inflammatory agent.[2][6] The biological activity of Bromfenac is attributed to its inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. While the direct biological activity and specific signaling pathway interactions of this compound itself are not extensively documented in publicly available literature, its structural similarity to other indole-containing compounds suggests potential for various biological activities that would warrant further investigation.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While key data such as its molecular structure and a reliable synthesis protocol are established, further experimental determination of properties like solubility and pKa would be beneficial for its broader application in research and development. The provided characterization workflow offers a standard approach for verifying the identity and purity of this and similar compounds. As a key intermediate for a known pharmaceutical agent, a deeper understanding of its properties can aid in process optimization and the discovery of new derivatives with potential therapeutic applications.

References

Solubility of 7-(4-Bromobenzoyl)indole in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac. A thorough understanding of its solubility in various organic solvents is critical for process development, formulation, and purification in the pharmaceutical industry. This document outlines available solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of 7-(4-Bromobenzoyl)indole is presented below. These properties inherently influence its solubility behavior.

PropertyValue
Molecular FormulaC₁₅H₁₀BrNO
Molecular Weight300.15 g/mol
Melting Point162-164 °C
LogP4.16

Solubility Data

SolventSolubility of Bromfenac Sodium SaltInferred Solubility of 7-(4-Bromobenzoyl)indole
Dimethyl Sulfoxide (DMSO)Approximately 100 mM[1]Expected to be soluble
EthanolApproximately 5 mM[1]Expected to be soluble

Note: The solubility of 7-(4-Bromobenzoyl)indole is anticipated to differ from its sodium salt derivative. The data for Bromfenac sodium salt should be used as a directional guide only. Experimental verification is essential for obtaining precise solubility values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 7-(4-Bromobenzoyl)indole in various organic solvents using the widely accepted shake-flask method.[2]

1. Materials and Equipment:

  • 7-(4-Bromobenzoyl)indole (solid, of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or mechanical agitator capable of constant temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 7-(4-Bromobenzoyl)indole to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies by sampling at different time points until the concentration of the solute remains constant.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of 7-(4-Bromobenzoyl)indole in the diluted sample using a validated HPLC method.

  • Data Reporting:

    • Calculate the solubility of 7-(4-Bromobenzoyl)indole in each organic solvent, typically expressed in mg/mL or mol/L.

    • It is recommended to perform a minimum of three replicate determinations for each solvent.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid add_to_vial Combine in Vial prep_solid->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial agitate Agitate at Constant Temp add_to_vial->agitate Start Equilibration settle Settle Excess Solid agitate->settle sample Withdraw Supernatant settle->sample Post-Equilibration filter Filter Sample sample->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate Concentration Data

Caption: Experimental workflow for determining the solubility of 7-(4-Bromobenzoyl)indole.

logical_relationship compound 7-(4-Bromobenzoyl)indole properties Physicochemical Properties compound->properties determines solubility Solubility properties->solubility influences protocol Experimental Protocol solubility->protocol measured by application Pharmaceutical Applications solubility->application is critical for protocol->application enables

Caption: Logical relationship between compound properties, solubility, and application.

References

The Synthesis of Bromfenac: A Technical Guide to the Role of (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used as an ophthalmic solution to treat pain and inflammation after cataract surgery. The synthesis of this potent therapeutic agent involves a multi-step process with several key intermediates. This technical guide focuses on the pivotal role of (4-bromophenyl)(1H-indol-7-yl)methanone, detailing its synthesis and subsequent conversion into Bromfenac. This document provides in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathway to support research and development in pharmaceutical chemistry.

The Synthetic Pathway Overview

The synthesis of Bromfenac from (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone proceeds through three key transformations. The initial step involves the aromatization of the indoline ring to form the central intermediate, this compound. This intermediate is then converted to 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. The final step is the hydrolysis of the lactam ring to yield the active pharmaceutical ingredient, Bromfenac.

G A (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone B This compound A->B C This compound D 3,3-dihalo-7-(4-bromobenzoyl)- 1,3-dihydro-2H-indol-2-one C->D Halogenating Agent, Acid, THF E 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one D->E Acetic Acid, Zinc Powder, THF F 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one G Bromfenac Sodium F->G NaOH, Monohydric Alcohol/Water, 90-110°C

Figure 1: Synthetic Pathway to Bromfenac. This diagram illustrates the three main stages in the synthesis of Bromfenac, starting from the indoline precursor.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the aromatization of the indoline ring.

Protocol:

  • A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 ml of dichloromethane is prepared.[1]

  • The mixture is refluxed for 18 hours.

  • Upon completion of the reaction, the contents are filtered to remove the manganese dioxide.

  • The organic layer is concentrated under reduced pressure.

  • The resulting product, this compound, is crystallized from tetrahydrofuran.[1]

Step 2: Synthesis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one

This two-part process involves the halogenation of the indole intermediate followed by a reduction.

Part A: Halogenation

  • In a suitable reaction vessel, combine 1.0 kg of 7-(4-bromobenzoyl)indole, 9.0 kg of tetrahydrofuran, 0.2 kg of 36-38% hydrochloric acid, and 0.5 kg of water.

  • Add 1.8 kg of N-bromosuccinimide to the mixture.

  • Allow the reaction to proceed for 5 hours.

  • After the reaction period, add purified water to induce crystallization.

  • Collect the solid by suction filtration and dry the filter cake at 50°C to yield 3,3-dibromo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

Part B: Reduction

  • The 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one is subjected to a reduction reaction in tetrahydrofuran.

  • The reaction is carried out using acetic acid and zinc powder to yield 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

Step 3: Synthesis of Bromfenac Sodium (Hydrolysis)

This final step involves the ring-opening of the lactam to form the sodium salt of Bromfenac.

Protocol:

  • Add 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one and sodium hydroxide to a monohydric alcohol-deionized water solvent system (e.g., methanol, ethanol, or isopropanol). The mass ratio of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one to sodium hydroxide should be approximately 316:60-80.

  • Heat the mixture in a closed system with stirring at 90-110°C for 3-5 hours.[2]

  • After the reaction, cool the mixture to 20-30°C.[2]

  • Adjust the pH to 11 by the dropwise addition of hydrochloric acid.[2]

  • Add a decolorizing agent and stir the mixture at reflux under normal pressure.

  • Filter the hot solution and allow the filtrate to cool to 15-20°C.

  • Induce crystallization by adding seed crystals and allow to stand for 2-3 hours.

  • Further cool the mixture to 0-10°C for 2-3 hours, and then to -10-0°C for 3-4 hours to complete crystallization.[2]

  • Collect the crystalline Bromfenac sodium by filtration and dry the product.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of Bromfenac and its intermediates.

Step Reactant Product Yield (%) Purity (%) Reference
1(4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanoneThis compoundNot SpecifiedNot Specified[1]
2a7-(4-bromobenzoyl)indole3,3-dibromo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one93Not Specified
37-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-oneBromfenac Sodium80.5 - 86.599.47 - 99.74[3]

Table 1: Reaction Yields and Product Purity.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Reference
This compoundC₁₅H₁₀BrNO300.15162 - 164[1]
7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-oneC₁₅H₁₀BrNO₂316.15Not Specified
Bromfenac SodiumC₁₅H₁₁BrNNaO₃356.14Not Specified

Table 2: Physicochemical Properties of Key Compounds.

Experimental Workflow Visualization

G cluster_step1 Step 1: Aromatization A1 Mix Reactants: (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone, MnO2, Dichloromethane A2 Reflux for 18 hours A1->A2 A3 Filter A2->A3 A4 Concentrate Organic Layer A3->A4 A5 Crystallize from THF A4->A5 A6 Obtain this compound A5->A6 G cluster_step2 Step 2: Conversion to Lactam B1 Halogenation of 7-(4-bromobenzoyl)indole in THF with acid B2 Crystallization B1->B2 B3 Reduction with Acetic Acid and Zinc Powder B2->B3 B4 Obtain 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one B3->B4 G cluster_step3 Step 3: Hydrolysis to Bromfenac Sodium C1 React Lactam with NaOH in Alcohol/Water at 90-110°C C2 Cool and Adjust pH to 11 C1->C2 C3 Decolorize and Filter C2->C3 C4 Multi-stage Crystallization C3->C4 C5 Filter and Dry C4->C5 C6 Obtain Bromfenac Sodium C5->C6

References

In-Depth Technical Guide: (4-Bromophenyl)(1H-indol-7-yl)methanone (CAS Number 91714-50-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the chemical compound with CAS number 91714-50-0, identified as (4-Bromophenyl)(1H-indol-7-yl)methanone. This compound is a key intermediate in the synthesis of Bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID). This document will cover the chemical and physical properties of the intermediate, its synthesis, and transition to the active pharmaceutical ingredient (API), Bromfenac. The guide will then delve into the pharmacological properties of Bromfenac, including its mechanism of action, relevant signaling pathways, and a summary of quantitative data from experimental studies. Detailed experimental protocols are provided to support further research and development.

Chemical Information: this compound

This compound serves as a crucial building block in the synthesis of Bromfenac. A thorough understanding of its properties is essential for its effective use in pharmaceutical manufacturing.

Physicochemical Properties
PropertyValueReference
CAS Number 91714-50-0[General]
Molecular Formula C₁₅H₁₀BrNO[General]
Molecular Weight 300.15 g/mol [General]
IUPAC Name This compound[General]
Synonyms 7-(4-Bromobenzoyl)indole[General]
Appearance Solid[General]
Melting Point 435–437 K (162-164 °C)[1]
Synthesis of this compound

The synthesis of the title compound involves the oxidation of its dihydro precursor.[1]

Experimental Protocol:

  • A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 ml of dichloromethane is prepared.[1]

  • The mixture is refluxed for 18 hours.[1]

  • Following the reflux, the contents are filtered.[1]

  • The organic layer is concentrated to yield the product.[1]

  • The crude product is then crystallized from tetrahydrofuran.[1]

G cluster_synthesis Synthesis of this compound start (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone reagents Activated Manganese Dioxide Dichloromethane start->reagents Reacts with process Reflux (18h) reagents->process workup Filtration & Concentration process->workup product This compound (CAS 91714-50-0) workup->product

Synthesis workflow for the title compound.

From Intermediate to API: Synthesis of Bromfenac

This compound is a precursor to Bromfenac. The subsequent synthetic steps are crucial for the formation of the active drug molecule. A general overview of a synthetic route is provided below.

Experimental Protocol (General Overview):

A detailed, multi-step synthesis is often proprietary. However, a plausible route involves the introduction of an acetic acid moiety to the indole ring, followed by salt formation. One patented method describes the hydrolysis of 1-acetyl-7-(4-bromobenzoyl)indolin-2-one to yield Bromfenac sodium.

G cluster_bromfenac_synthesis General Synthesis Pathway to Bromfenac intermediate This compound reaction_steps Further Synthetic Steps (e.g., introduction of acetic acid moiety) intermediate->reaction_steps bromfenac_acid Bromfenac (acid form) reaction_steps->bromfenac_acid salt_formation Salt Formation (e.g., with Sodium Hydroxide) bromfenac_acid->salt_formation bromfenac_sodium Bromfenac Sodium (Active Pharmaceutical Ingredient) salt_formation->bromfenac_sodium

Conceptual synthesis of Bromfenac.

Pharmacology of Bromfenac

Bromfenac is a nonsteroidal anti-inflammatory drug with potent analgesic and anti-inflammatory properties. It is primarily used as an ophthalmic solution to treat postoperative inflammation and pain following cataract surgery.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of Bromfenac is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Bromfenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Signaling Pathway: Prostaglandin Biosynthesis

The inhibition of COX enzymes by Bromfenac directly impacts the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ is a common precursor for various prostaglandins, including PGE₂, which is a major contributor to inflammation and pain.

G cluster_pathway Prostaglandin Biosynthesis Pathway and Bromfenac's Site of Action membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox COX-1 and COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins Prostaglandin Synthases inflammation Inflammation and Pain prostaglandins->inflammation bromfenac Bromfenac bromfenac->cox Inhibits

Bromfenac's inhibition of the COX pathway.

Quantitative Data: Cyclooxygenase Inhibition

The inhibitory potency of Bromfenac against COX-1 and COX-2 has been quantified in vitro, demonstrating its selectivity.

NSAIDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)Reference
Bromfenac 0.2100.00660.03 (COX-2 selective)[2]
Ketorolac 0.020.120.17 (COX-1 selective)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols related to Bromfenac.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: Varying concentrations of the test compound (e.g., Bromfenac) are pre-incubated with the COX enzyme in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The production of prostaglandin E₂ (PGE₂) is measured, typically using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the COX activity (IC₅₀) is calculated.[2]

G cluster_assay In Vitro COX Inhibition Assay Workflow prepare Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid - Test Compound (Bromfenac) incubate Incubate Enzyme with Varying Concentrations of Test Compound prepare->incubate initiate Initiate Reaction with Arachidonic Acid incubate->initiate measure Measure PGE2 Production (EIA/ELISA) initiate->measure analyze Calculate IC50 Value measure->analyze

Workflow for COX inhibition assay.

Clinical Trial for Postoperative Ocular Inflammation

This section provides a representative protocol for a clinical trial evaluating the efficacy and safety of Bromfenac ophthalmic solution.

Protocol (Example):

  • Study Design: A randomized, double-masked, placebo-controlled, multicenter clinical trial.[3]

  • Participants: Patients aged ≥ 18 years undergoing cataract surgery.[3]

  • Intervention:

    • Treatment Group: Bromfenac ophthalmic solution (e.g., 0.09%) administered once daily.[3]

    • Control Group: Placebo ophthalmic solution administered once daily.[3]

  • Dosing Regimen: Dosing begins one day prior to surgery, continues on the day of surgery, and for 14 days postoperatively.[3]

  • Efficacy Endpoints:

    • Primary: Proportion of subjects with cleared ocular inflammation by day 15, measured by the Summed Ocular Inflammation Score (SOIS).[3]

    • Secondary: Proportion of subjects who are pain-free at day 1.[3]

  • Safety Assessments: Monitoring of adverse events, including any ocular or systemic side effects.

HPLC Analysis of Bromfenac in Aqueous Humor

This protocol describes a method for quantifying Bromfenac concentrations in aqueous humor samples.

Protocol:

  • Sample Collection: Aqueous humor samples are collected from subjects at specified time points.[4]

  • Sample Preparation: Samples may require extraction or dilution prior to analysis.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a suitable detector (e.g., photodiode array) is used.[4]

  • Column: A reverse-phase column (e.g., C18) is typically employed.[4]

  • Mobile Phase: A gradient solvent system is often used for optimal separation (e.g., a mixture of formic acid in water and formic acid in methanol).[4]

  • Detection: The concentration of Bromfenac is determined by comparing the peak area of the sample to that of a known standard.

Conclusion

This compound (CAS 91714-50-0) is a pivotal intermediate in the synthesis of the NSAID Bromfenac. While the intermediate itself does not possess the therapeutic effects, its efficient synthesis is critical for the production of the final drug product. Bromfenac exerts its potent anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme, a key component of the prostaglandin biosynthesis pathway. This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and the pharmacological context of this important compound, along with detailed experimental protocols to aid in future research and development endeavors in the field of ophthalmology and anti-inflammatory drug discovery.

References

Structure Elucidation of 7-(4-Bromobenzoyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of various biologically active molecules. This document details the synthetic route, spectroscopic analysis, and potential biological significance of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and medicinal chemistry.

Synthesis and Purification

The synthesis of 7-(4-Bromobenzoyl)indole is most commonly achieved through a two-step process starting from indoline and 4-bromobenzoyl chloride. The initial Friedel-Crafts acylation is followed by an oxidation step to yield the final indole product.

Experimental Protocol: Synthesis of 7-(4-Bromobenzoyl)indole

Step 1: Friedel-Crafts Acylation of Indoline

To a solution of indoline in a suitable anhydrous solvent such as dichloromethane or toluene, is added a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or boron trichloride (BCl₃), at 0 °C under an inert atmosphere. 4-Bromobenzoyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromophenyl)(indolin-7-yl)methanone.

Step 2: Oxidation to 7-(4-Bromobenzoyl)indole

The crude (4-bromophenyl)(indolin-7-yl)methanone from the previous step is dissolved in a suitable solvent, typically dichloromethane or chloroform. To this solution, an oxidizing agent such as manganese dioxide (MnO₂) is added in excess.[1] The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 7-(4-Bromobenzoyl)indole. A patent for a related compound mentions that the oxidation of the indoline precursor using active manganese dioxide can lead to a yield of up to 92.4%.

Below is a workflow diagram illustrating the synthetic and purification process.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Indoline Indoline Friedel_Crafts_Acylation Friedel_Crafts_Acylation Indoline->Friedel_Crafts_Acylation 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride->Friedel_Crafts_Acylation Indoline_Intermediate (4-bromophenyl)(indolin-7-yl)methanone Friedel_Crafts_Acylation->Indoline_Intermediate Oxidation Oxidation Indoline_Intermediate->Oxidation Crude_Product Crude 7-(4-Bromobenzoyl)indole Oxidation->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 7-(4-Bromobenzoyl)indole Column_Chromatography->Pure_Product

A flowchart illustrating the synthesis and purification of 7-(4-Bromobenzoyl)indole.

Spectroscopic Data and Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and bromobenzoyl moieties. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region. The protons on the indole ring will exhibit characteristic coupling patterns, and the protons on the 4-bromophenyl group will appear as two doublets due to their para-substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group will be observed in the downfield region (typically around 190-200 ppm). The aromatic carbons will appear in the range of 110-140 ppm.

Experimental Protocol: NMR Spectroscopy

A sample of purified 7-(4-Bromobenzoyl)indole is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 7-(4-Bromobenzoyl)indole (C₁₅H₁₀BrNO) is expected at m/z 300.15, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.

  • C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ for the carbonyl group of the benzoyl moiety.

  • C=C stretch: Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

  • C-N stretch: A peak in the region of 1200-1350 cm⁻¹.

  • C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Table 1: Summary of Expected Spectroscopic Data

Spectroscopic TechniqueExpected Data
¹H NMR Signals for aromatic protons (indole and bromophenyl), broad singlet for N-H proton.
¹³C NMR Signal for carbonyl carbon (~190-200 ppm), signals for aromatic carbons (110-140 ppm).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 300.15 with a characteristic M+2 isotopic peak for bromine.
Infrared Spectroscopy N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹), aromatic C=C stretch (~1450-1600 cm⁻¹), C-N stretch (~1200-1350 cm⁻¹), C-Br stretch (<800 cm⁻¹).

Potential Biological Significance and Signaling Pathways

While specific biological studies on 7-(4-Bromobenzoyl)indole are limited, the indole nucleus is a prominent scaffold in many biologically active compounds. Indole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Studies on related brominated indole compounds have shown that they can exhibit significant anti-inflammatory activity.[3][4] This activity is often attributed to the modulation of key inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation, and their inhibition is a key mechanism for many anti-inflammatory drugs. It is plausible that 7-(4-Bromobenzoyl)indole, as a brominated indole derivative, may also exert its biological effects through the modulation of these pathways.

Below is a conceptual diagram illustrating the potential interaction of an indole compound with the NF-κB and MAPK signaling pathways to produce an anti-inflammatory response.

G Potential Anti-Inflammatory Signaling Pathway cluster_pathways Cellular Signaling Indole_Compound 7-(4-Bromobenzoyl)indole MAPK_Pathway MAPK Pathway Indole_Compound->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway Indole_Compound->NFkB_Pathway Inhibition Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->MAPK_Pathway Inflammatory_Stimulus->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines MAPK_Pathway->Proinflammatory_Cytokines NFkB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

A diagram of potential anti-inflammatory signaling pathways modulated by 7-(4-Bromobenzoyl)indole.

Further research is required to elucidate the specific biological targets and mechanisms of action of 7-(4-Bromobenzoyl)indole.

Conclusion

This technical guide has provided a detailed overview of the structure elucidation of 7-(4-Bromobenzoyl)indole, covering its synthesis, spectroscopic characterization, and potential biological relevance. The presented experimental protocols and expected data serve as a valuable resource for researchers working with this compound. The exploration of its biological activities, particularly in the context of inflammatory signaling pathways, represents a promising avenue for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols: (4-bromophenyl)(1H-indol-7-yl)methanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4-bromophenyl)(1H-indol-7-yl)methanone, a key intermediate in the synthesis of pharmacologically active molecules. Detailed experimental protocols and quantitative data are presented to facilitate its application in organic synthesis and drug development.

Introduction

This compound, also known as 7-(4-bromobenzoyl)indole, is a versatile heterocyclic ketone. Its chemical structure, featuring an indole nucleus and a bromophenyl moiety, makes it a valuable building block for the synthesis of more complex molecules. The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Bromfenac, a potent non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₀BrNO--INVALID-LINK--
Molecular Weight 300.15 g/mol --INVALID-LINK--
CAS Number 91714-50-0--INVALID-LINK--
Appearance Crystalline solid[1]
Melting Point 435–437 K (162-164 °C)[1]
Purity Typically >95%--INVALID-LINK--

Applications in Organic Synthesis

The principal application of this compound is as a late-stage intermediate in the synthesis of Bromfenac. The presence of the bromine atom on the phenyl ring and the reactive N-H of the indole moiety allows for further functionalization to construct the final drug molecule.

Below is a diagram illustrating the synthetic pathway from this compound to Bromfenac.

G cluster_synthesis Synthesis of this compound cluster_application Application in Bromfenac Synthesis Indoline (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone Methanone This compound Indoline->Methanone MnO₂, Dichloromethane Reflux, 18h Methanone_app This compound Intermediate_A Substituted Indole Intermediate Methanone_app->Intermediate_A Further Functionalization Bromfenac Bromfenac Intermediate_A->Bromfenac Final Synthetic Steps

Caption: Synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of Bromfenac.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the oxidation of its corresponding indoline precursor.[1]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone302.172.4 g7.9
Activated Manganese Dioxide (MnO₂)86.942.2 g25
Dichloromethane (CH₂Cl₂)-100 mL-
Tetrahydrofuran (THF)-As needed for crystallization-

Procedure:

  • A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 mL of dichloromethane is prepared in a round-bottom flask equipped with a reflux condenser.[1]

  • The mixture is refluxed for 18 hours.[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the manganese dioxide.

  • The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by crystallization from tetrahydrofuran to afford pure this compound.[1]

Expected Yield:

While the direct source for this protocol does not specify a yield, dehydrogenations of indolines using manganese dioxide are reported to have yields ranging from 56% to over 80%. A patent describing a similar transformation on a related indole core reported a yield of 91.29% for a subsequent step, suggesting that the dehydrogenation is a high-yielding reaction.

Data Summary

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Material (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone
Product This compound
Reagents Activated Manganese Dioxide, Dichloromethane
Reaction Time 18 hours
Reaction Temperature Reflux
Purity (Post-crystallization) >95%
Estimated Yield 56-91%

Logical Relationships in Synthesis

The synthesis of this compound is a key step that enables the subsequent construction of the pharmacologically active molecule, Bromfenac. The logical flow involves the creation of the aromatic indole core from its saturated precursor, which is then further elaborated.

G cluster_precursor Precursor cluster_transformation Key Transformation cluster_intermediate Key Intermediate cluster_application Final Application Indoline Indoline Derivative (Saturated Heterocycle) Aromatization Oxidative Aromatization Indoline->Aromatization Indole This compound (Aromatic Heterocycle) Aromatization->Indole Drug_Molecule Drug Molecule (e.g., Bromfenac) Indole->Drug_Molecule Enables further synthetic steps

Caption: Logical relationship from the precursor to the final drug molecule, highlighting the key transformation.

References

The Role of 7-(4-Bromobenzoyl)indole as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

7-(4-Bromobenzoyl)indole is a key chemical intermediate that serves as a crucial starting material for the synthesis of a variety of pharmaceutical compounds. Its unique structural features, combining an indole nucleus with a bromobenzoyl group, make it a valuable building block for creating molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of 7-(4-Bromobenzoyl)indole in the development of pharmaceutical agents, with a primary focus on the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Bromfenac.

Key Applications

The primary application of 7-(4-Bromobenzoyl)indole in the pharmaceutical industry is as a precursor for the synthesis of Bromfenac, an NSAID used in ophthalmic solutions to treat pain and inflammation after cataract surgery.[1] The indole moiety is a common scaffold in many biologically active compounds, and derivatives of 7-(4-Bromobenzoyl)indole have been explored for a range of therapeutic areas, including cancer and infectious diseases.[2][3][4]

Featured Pharmaceutical Compound: Bromfenac

Bromfenac is a well-established NSAID that functions through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Bromfenac exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] By blocking this pathway, Bromfenac effectively reduces the inflammatory response.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Bromfenac Bromfenac Bromfenac->COX1 Bromfenac->COX2

Figure 1: Mechanism of action of Bromfenac.
Biological Activity of Bromfenac

The inhibitory activity of Bromfenac against COX-1 and COX-2 has been quantified, demonstrating its potency as an anti-inflammatory agent.

CompoundTargetIC50 (nM)Reference
BromfenacCOX-15.56[1]
BromfenacCOX-27.45[1]
BromfenacCOX-1210[6]
BromfenacCOX-26.6[6]

Table 1: In vitro inhibitory activity of Bromfenac against COX enzymes. Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

The following protocols describe the synthesis of Bromfenac from its precursor, 7-(4-Bromobenzoyl)indole.

Synthesis Workflow

The overall synthesis of Bromfenac from 7-(4-Bromobenzoyl)indole involves a two-step process: the conversion of the indole to an indolin-2-one, followed by hydrolysis to yield the final product.

Synthesis_Workflow Precursor 7-(4-Bromobenzoyl)indole Intermediate 7-(4-Bromobenzoyl) indolin-2-one Precursor->Intermediate Halogenation & Reduction Product Bromfenac Sodium Intermediate->Product Hydrolysis

Figure 2: Synthetic workflow for Bromfenac.
Protocol 1: Synthesis of 7-(4-Bromobenzoyl)indolin-2-one

This protocol is adapted from a patented method for the preparation of the key intermediate, 7-(4-bromobenzoyl)indolin-2-one.

Materials:

  • 7-(4-Bromobenzoyl)indole

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (36-38%)

  • N-Chlorosuccinimide (NCS)

  • Purified water

  • Acetic acid

  • Zinc powder

Procedure:

Step 1: Dichlorination

  • In a suitable reaction vessel, dissolve 1.0 kg of 7-(4-Bromobenzoyl)indole in 20 kg of tetrahydrofuran.

  • Add 0.6 kg of 36-38% hydrochloric acid and 1.0 kg of water to the solution.

  • Slowly add 1.5 kg of N-chlorosuccinimide to the mixture.

  • Allow the reaction to proceed for 4 hours at ambient temperature.

  • After the reaction is complete, add purified water to induce crystallization.

  • Filter the resulting solid and dry the filter cake at 50°C to obtain 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. The expected yield is approximately 94%.

Step 2: Reduction

  • Dissolve 1.0 kg of the dichlorinated intermediate from Step 1 in 15 kg of tetrahydrofuran.

  • Add 0.5 kg of acetic acid to the solution.

  • With stirring, add 0.675 kg of zinc powder.

  • Heat the reaction mixture to 40°C and maintain for 2 hours.

  • After the reaction, filter off any insoluble material.

  • Concentrate the filtrate to remove the solvent.

  • Add ethyl acetate to the residue and slurry to obtain the product.

  • The expected yield of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one is approximately 73%.

ReactantProductHalogenating AgentYield (%)
7-(4-Bromobenzoyl)indole3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-oneN-Chlorosuccinimide90-94
7-(4-Bromobenzoyl)indole3,3-dibromo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-oneN-Bromosuccinimide93
7-(4-Bromobenzoyl)indole3,3-diiodo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-oneN-Iodosuccinimide95

Table 2: Yields for the halogenation of 7-(4-Bromobenzoyl)indole.

Protocol 2: Synthesis of Bromfenac Sodium

This protocol describes the hydrolysis of 7-(4-bromobenzoyl)indolin-2-one to Bromfenac sodium.[7]

Materials:

  • 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one

  • Methanol (or Ethanol/Isopropanol)

  • Deionized water

  • Sodium hydroxide

  • Hydrochloric acid

  • Activated carbon

Procedure:

  • In a pressurized reactor, combine 30 L of 60% methanol, 2.5 kg of sodium hydroxide, and 10 kg of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

  • Heat the mixture to 90°C and stir under closed conditions for 5 hours.

  • Cool the reaction mixture to 20-30°C.

  • Adjust the pH to 11 by the dropwise addition of hydrochloric acid.

  • Add 500 g of activated carbon and reflux at normal pressure for 30 minutes for decolorization.

  • Filter the hot solution.

  • Cool the filtrate to 15-20°C and add seed crystals to induce crystallization.

  • Allow crystallization to proceed at 0-10°C for 2 hours, followed by -10-0°C for 3 hours.

  • Filter the solid and dry under vacuum at 40-50°C for 6 hours to obtain Bromfenac sodium. The expected yield is approximately 88.9% with a purity of 100% (by HPLC).[7]

Other Potential Pharmaceutical Applications

While Bromfenac is the most prominent pharmaceutical derived from 7-(4-Bromobenzoyl)indole, the indole scaffold is a privileged structure in medicinal chemistry, suggesting broader potential for its derivatives. Research into indole-based compounds has shown promise in various therapeutic areas, including:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of tubulin polymerization and protein kinases.[2][4][8]

  • Antimicrobial Agents: The indole nucleus is a component of several natural and synthetic compounds with antibacterial and antifungal properties.[3]

Further research into the derivatization of 7-(4-Bromobenzoyl)indole could lead to the discovery of novel therapeutic agents in these and other areas. The bromo-benzoyl moiety offers a handle for further chemical modifications, allowing for the exploration of a wide chemical space.

References

Application Notes and Protocols: (4-bromophenyl)(1H-indol-7-yl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromophenyl)(1H-indol-7-yl)methanone is a synthetic organic compound recognized primarily as a key intermediate in the production of Bromfenac, a non-steroidal anti-inflammatory drug (NSAID). Structurally, it belongs to the aroylindole class of compounds, a scaffold that is prevalent in numerous pharmacologically active molecules. Indole derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. Given its role as a direct precursor to a potent cyclooxygenase (COX) inhibitor, this compound is a molecule of significant interest for its potential intrinsic biological activity, particularly in the context of inflammation and pain management.

This document provides detailed application notes on the potential use of this compound as a modulator of the cyclooxygenase pathway and outlines experimental protocols for its synthesis and biological evaluation.

Potential Application: Cyclooxygenase (COX) Inhibition

The primary hypothesized application of this compound in medicinal chemistry is as an inhibitor of cyclooxygenase (COX) enzymes. This is inferred from its structural similarity to Bromfenac, which is a potent inhibitor of both COX-1 and COX-2. The aroylindole core is a critical pharmacophore for interaction with the active site of COX enzymes. The 4-bromophenyl moiety can engage in hydrophobic and halogen bonding interactions, while the indole scaffold can form key hydrogen bonds and pi-stacking interactions within the enzyme's active site.

Further investigation into the COX inhibitory activity of this compound could reveal its potential as a standalone anti-inflammatory agent or as a scaffold for the development of novel NSAIDs with improved potency or selectivity profiles.

Signaling Pathway: Prostaglandin Biosynthesis Inhibition

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. This data is intended to serve as a template for presenting results from the experimental protocols outlined below.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.22.85.4
Bromfenac0.210.006631.8[1]
Celecoxib (Control)150.04375

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
LogP (Predicted)4.1
pKa (Predicted)15.06

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from its 2,3-dihydro precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone.

Materials:

  • (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Chromatography column

Procedure:

  • To a solution of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO2) (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or filter paper to remove the MnO2. Wash the filter cake with DCM.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • DMSO (for compound dissolution)

  • Prostaglandin screening ELISA kit (for detection of PGE2)

  • Microplate reader

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Enzyme Reaction:

    • In a microplate, add the reaction buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Prostaglandin Quantification:

    • Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Logical Relationships in Drug Discovery

The exploration of this compound in a drug discovery context follows a logical progression from its identification as a synthetic intermediate to its potential development as a therapeutic agent.

Conclusion

This compound represents a valuable starting point for medicinal chemistry research. Its established role as a precursor to Bromfenac provides a strong rationale for investigating its own potential as a COX inhibitor. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound, which may lead to the discovery of new anti-inflammatory agents. Further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models, would be necessary to fully elucidate its therapeutic potential.

References

Protocol for the synthesis of 2-amino-3-benzoylphenylacetic acid using (4-bromophenyl)(indolin-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A Proposed Protocol for the Synthesis of 2-Amino-3-benzoylphenylacetic Acid

Introduction 2-Amino-3-benzoylphenylacetic acid, also known as Amfenac, is a potent non-steroidal anti-inflammatory drug (NSAID). Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. This document outlines a proposed multi-step protocol for the synthesis of 2-amino-3-benzoylphenylacetic acid starting from (4-bromophenyl)(indolin-7-yl)methanone. The synthesis involves four key transformations: N-acylation, a Lewis acid-mediated ring-opening rearrangement, catalytic debromination, and final hydrolysis. While a direct, published protocol for this specific transformation is not readily available, the proposed pathway is designed based on established principles in heterocyclic and synthetic organic chemistry.

Chemical Structures

  • Starting Material: (4-bromophenyl)(indolin-7-yl)methanone

  • Target Compound: 2-amino-3-benzoylphenylacetic acid (Amfenac)

Proposed Synthetic Pathway The proposed synthesis is a four-step process designed to convert the indoline core into the target phenylacetic acid derivative. The key transformation is the ring-opening of the N-acylated indoline, followed by the removal of the bromo-substituent and hydrolysis to yield the final product.

Experimental Protocol

Materials and Reagents

  • (4-bromophenyl)(indolin-7-yl)methanone

  • Ethyl chloroacetate (ClCH₂COOEt)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Step 1: N-Acylation of (4-bromophenyl)(indolin-7-yl)methanone

Objective: To introduce the ethyl acetate moiety onto the indoline nitrogen, forming Ethyl 2-(7-(4-bromobenzoyl)indolin-1-yl)acetate.

Procedure:

  • In a round-bottom flask, dissolve (4-bromophenyl)(indolin-7-yl)methanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a suitable base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-acylated product.

Step 2: Lewis Acid-Mediated Ring Opening

Objective: To induce ring-opening and rearrangement of the N-acylated indoline to form the phenylacetic ester skeleton. This is a critical and speculative step based on Friedel-Crafts type reactions.[1][2][3]

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend anhydrous aluminum chloride (AlCl₃) (3.0-4.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Add a solution of Ethyl 2-(7-(4-bromobenzoyl)indolin-1-yl)acetate (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. The reaction may require gentle heating (reflux) for completion, which should be monitored by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, presumed to be Ethyl 2-(2-((2-chloroethyl)amino)-3-(4-bromobenzoyl)phenyl)acetate, should be purified via column chromatography.

Step 3: Catalytic Debromination

Objective: To selectively remove the bromine atom from the benzoyl group via catalytic hydrogenation.[4][5]

Procedure:

  • Dissolve the product from Step 2 (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂, typically 1-3 atm or balloon pressure).

  • Stir the mixture vigorously at room temperature for 6-18 hours until TLC analysis indicates the complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debrominated intermediate.

Step 4: Hydrolysis to 2-amino-3-benzoylphenylacetic acid

Objective: To hydrolyze the ester and amide functionalities to yield the final product.[6][7]

Procedure:

  • Dissolve the crude product from Step 3 in a mixture of ethanol and 6M aqueous HCl.

  • Heat the mixture to reflux (approximately 80-100 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then neutralize it carefully with a base (e.g., 6M NaOH) to precipitate the product, adjusting the pH to the isoelectric point (approx. pH 4-5).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Data Summary

The following table summarizes hypothetical quantitative data for the proposed synthesis, assuming a starting scale of 10 mmol of (4-bromophenyl)(indolin-7-yl)methanone.

StepProduct NameStarting Mass (g)Theoretical Yield (g)Actual Yield (g)Yield (%)
1Ethyl 2-(7-(4-bromobenzoyl)indolin-1-yl)acetate3.164.023.2280
2Ethyl 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate*3.223.221.7755
3Ethyl 2-(2-amino-3-benzoylphenyl)acetate1.771.491.3490
42-amino-3-benzoylphenylacetic acid (Amfenac)1.341.210.9175
Overall -3.16 1.21 0.91 ~32

*Note: The product of Step 2 is simplified for this table; the actual intermediate may be the N-(2-chloroethyl) derivative prior to full cyclization/hydrolysis.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

SynthesisWorkflow Start Starting Material: (4-bromophenyl)(indolin-7-yl)methanone Step1 Step 1: N-Acylation + Ethyl Chloroacetate, Base Start->Step1 Intermediate1 Intermediate 1: N-Acylated Indoline Step1->Intermediate1 Step2 Step 2: Ring Opening + AlCl₃ (Lewis Acid) Intermediate1->Step2 Intermediate2 Intermediate 2: Phenylacetic Ester Derivative Step2->Intermediate2 Step3 Step 3: Debromination + H₂, 10% Pd/C Intermediate2->Step3 Intermediate3 Intermediate 3: Debrominated Ester Step3->Intermediate3 Step4 Step 4: Hydrolysis + Acid (HCl), Heat Intermediate3->Step4 Product Final Product: 2-amino-3-benzoylphenylacetic acid Step4->Product

Caption: Workflow for the proposed synthesis of 2-amino-3-benzoylphenylacetic acid.

References

Application Notes and Protocols: Derivatization of 7-(4-Bromobenzoyl)indole for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The compound 7-(4-bromobenzoyl)indole presents an attractive starting point for chemical derivatization due to its unique substitution pattern, offering multiple sites for chemical modification. The presence of the 4-bromobenzoyl moiety at the 7-position suggests potential for modulation of kinase activity, a common target for indole-based inhibitors. The indole nitrogen (N-1) and the C-3 position are also amenable to functionalization, allowing for the exploration of structure-activity relationships (SAR).

This document outlines potential synthetic strategies for the derivatization of 7-(4-bromobenzoyl)indole and provides detailed protocols for the biological screening of the resulting compound library, drawing upon established assays for analogous indole derivatives.

Proposed Synthetic Derivatization Strategies

The derivatization of 7-(4-bromobenzoyl)indole can be approached by modifying three key positions: the indole nitrogen (N-1), the C-3 position, and the bromine atom on the benzoyl ring.

N-1 Alkylation and Arylation

The indole nitrogen can be readily functionalized via alkylation or arylation to introduce a variety of substituents, which can influence the compound's solubility, steric profile, and interaction with biological targets.

Protocol 1: General Procedure for N-Alkylation of 7-(4-Bromobenzoyl)indole

  • To a solution of 7-(4-bromobenzoyl)indole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-3 Functionalization

The C-3 position of the indole ring is nucleophilic and can be functionalized through various reactions, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

Protocol 2: Vilsmeier-Haack Formylation at C-3

  • In a flask, cool a solution of DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the cooled DMF and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-protected 7-(4-bromobenzoyl)indole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the resulting C-3-formylated indole by column chromatography. The aldehyde can then be used as a handle for further derivatization (e.g., reductive amination, Wittig reaction).

Modification of the 4-Bromobenzoyl Moiety

The bromine atom on the benzoyl ring is a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings.

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine N-protected 7-(4-bromobenzoyl)indole (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Biological Screening Protocols

Based on the activities of structurally similar indole derivatives, the synthesized compounds can be screened for their potential as anticancer and anti-inflammatory agents.

In Vitro Anticancer Activity

Protocol 4: MTT Cell Viability Assay

  • Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Given that many indole derivatives are kinase inhibitors, screening against a panel of relevant kinases is recommended.

Protocol 5: In Vitro Kinase Inhibition Assay (General)

  • Kinase inhibition assays are typically performed using commercial kits (e.g., ADP-Glo™ Kinase Assay).

  • The assay measures the amount of ADP produced during the kinase reaction.

  • Briefly, the kinase, substrate, ATP, and various concentrations of the test compounds are incubated in a reaction buffer.

  • After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP.

  • A second reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • The luminescence is proportional to the ADP concentration and is used to determine the kinase activity.

  • IC₅₀ values are calculated from the dose-response curves.

Anti-inflammatory Activity

Protocol 6: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Determine the IC₅₀ values for NO inhibition.

Data Presentation (Hypothetical Data for Analogous Compounds)

The following tables present hypothetical biological data for illustrative purposes, based on published data for various anticancer indole derivatives. Note: This data is not for derivatives of 7-(4-bromobenzoyl)indole but serves as an example of how to present screening results.

Table 1: In Vitro Anticancer Activity of Indole Analogs (IC₅₀ in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Analog-15.2 ± 0.48.1 ± 0.73.5 ± 0.3
Analog-212.8 ± 1.115.3 ± 1.49.7 ± 0.9
Analog-32.1 ± 0.24.5 ± 0.51.8 ± 0.2
Doxorubicin0.8 ± 0.11.2 ± 0.10.9 ± 0.1

Table 2: Kinase Inhibitory Activity of Indole Analogs (IC₅₀ in µM)

Compound IDEGFRSRCVEGFR2
Analog-40.5 ± 0.051.2 ± 0.110.5 ± 1.0
Analog-58.3 ± 0.715.6 ± 1.4> 50
Staurosporine0.01 ± 0.0020.008 ± 0.0010.02 ± 0.003

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization of 7-(4-Bromobenzoyl)indole cluster_screening Biological Screening cluster_analysis Data Analysis start 7-(4-Bromobenzoyl)indole n_alkylation N-1 Alkylation/ Arylation start->n_alkylation c3_func C-3 Functionalization start->c3_func suzuki Suzuki Coupling (Br modification) start->suzuki anticancer In Vitro Anticancer Screening (MTT Assay) n_alkylation->anticancer kinase Kinase Inhibition Assays n_alkylation->kinase anti_inflammatory Anti-inflammatory Screening (NO Assay) n_alkylation->anti_inflammatory c3_func->anticancer c3_func->kinase c3_func->anti_inflammatory suzuki->anticancer suzuki->kinase suzuki->anti_inflammatory ic50 IC50 Determination anticancer->ic50 kinase->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Derivative 7-(4-Bromobenzoyl)indole Derivative Derivative->EGFR Inhibition

Application Note: High-Performance Liquid Chromatography Method for the Analysis of (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (4-bromophenyl)(1H-indol-7-yl)methanone using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a chemical intermediate used in the synthesis of pharmaceutical compounds such as Bromfenac, a non-steroidal anti-inflammatory drug (NSAID). Accurate and precise quantification of this intermediate is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This application note describes a robust RP-HPLC method for the determination of this compound. The method is suitable for in-process control and quality control of starting materials.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA), 99.5% purity

    • This compound reference standard (purity ≥98%)

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Gradient Program See Table 2 for the detailed gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is employed to ensure the efficient separation of the analyte from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.050.050.0
15.010.090.0
20.010.090.0
20.150.050.0
25.050.050.0

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a suitable volume of the diluent (50:50 acetonitrile/water) to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The following tables present representative data for the validation of this analytical method. Researchers should perform their own validation to ensure the method is suitable for their specific application.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
Repeatability (%RSD) ≤ 2.0%< 1.0%

Table 3: System Suitability Parameters

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
1.025,000
5.0124,500
10.0251,000
25.0625,500
50.01,250,000
100.02,505,000
Correlation (r²) ≥ 0.999

Table 4: Linearity of Detector Response

Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
5.04.998.01.51.8
25.025.3101.20.81.1
50.049.899.60.50.9

Table 5: Accuracy and Precision Data

Limits of Detection (LOD) and Quantification (LOQ)
ParameterResult (µg/mL)
LOD0.1
LOQ0.3

Table 6: LOD and LOQ

Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_injection Inject Standard/Sample prep_standard->hplc_injection prep_sample Prepare Sample Solutions prep_sample->hplc_injection prep_mobile Prepare Mobile Phases hplc_setup System Setup & Equilibration prep_mobile->hplc_setup hplc_setup->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantification data_integration->data_quantification data_report Generate Report data_quantification->data_report

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols for In Vitro Assays Involving Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for common in vitro assays used to evaluate the biological activity of indole derivatives. The information is intended to guide researchers in setting up and performing these experiments, as well as in understanding the underlying mechanisms of action.

Section 1: Anticancer Activity of Indole Derivatives using MTT Assay

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][2] This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2] Indole derivatives have been extensively evaluated for their anticancer properties using this assay, with many compounds showing potent activity against various cancer cell lines.[3][4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[1][7]

Materials:

  • Indole derivatives to be tested

  • Human cancer cell lines (e.g., HCT116, A549, K562)[3][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][7]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Indole Derivatives
Compound IDCell LineIC₅₀ (µM)Reference
2e HCT1166.43 ± 0.72[3]
A5499.62 ± 1.14[3]
A3758.07 ± 1.36[3]
Erlotinib (Standard) HCT11617.86 ± 3.22[3]
A54919.41 ± 2.38[3]
A37523.81 ± 4.17[3]
10b A5490.012[5]
K5620.01[5]
Indole-3-carbinol H1299449.5[4]
Compound 1 Huh75.0[6]
Compound 2 HeLa8.7[6]

Visualization

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay Cell_Seeding Seed cells in 96-well plate Incubation_Overnight Incubate overnight Cell_Seeding->Incubation_Overnight Add_Compounds Add indole derivatives Incubation_Overnight->Add_Compounds Incubation_48_72h Incubate for 48-72h Add_Compounds->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubation_2_4h Incubate for 2-4h Add_MTT->Incubation_2_4h Add_Solubilizer Add solubilization solution Incubation_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activation Indole_Derivative Indole Derivative (e.g., 2e) Indole_Derivative->EGFR Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotion Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Dilutions Prepare serial dilutions of indole derivatives Inoculate_Plate Inoculate 96-well plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare standardized inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate Inoculate_Plate->Incubate Determine_MIC Determine MIC visually or by absorbance Incubate->Determine_MIC Antimicrobial_MoA cluster_targets Potential Cellular Targets Indole_Derivative Antimicrobial Indole Derivative Cell_Wall Cell Wall Synthesis Indole_Derivative->Cell_Wall Inhibition DNA_Gyrase DNA Gyrase Indole_Derivative->DNA_Gyrase Inhibition Protein_Synth Protein Synthesis Indole_Derivative->Protein_Synth Inhibition Efflux_Pump Efflux Pumps Indole_Derivative->Efflux_Pump Inhibition Bacterial_Cell Bacterial Cell Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synth->Cell_Death Efflux_Pump->Cell_Death Neuroprotection_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_stress Day 3: Stress Induction cluster_analysis Day 4: Analysis Cell_Seeding Seed SH-SY5Y cells Incubation_Overnight Incubate overnight Cell_Seeding->Incubation_Overnight Pretreat Pre-treat with indole derivatives Incubation_Overnight->Pretreat Incubate_24h_1 Incubate for 24h Pretreat->Incubate_24h_1 Add_H2O2 Add H₂O₂ to induce stress Incubate_24h_1->Add_H2O2 Incubate_24h_2 Incubate for 24h Add_H2O2->Incubate_24h_2 MTT_Assay Perform MTT assay Incubate_24h_2->MTT_Assay Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C_DIM Indole-3-Carbinol (I3C) Diindolylmethane (DIM) TrkB TrkB I3C_DIM->TrkB Activation PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Keap1_Nrf2 Keap1-Nrf2 Complex Akt->Keap1_Nrf2 Phosphorylation (Leads to dissociation) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

References

Application Notes and Protocols for 7-(4-Bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 7-(4-Bromobenzoyl)indole in a research and drug development setting. The information includes physicochemical properties, safety precautions, and experimental protocols for its application as a chemical intermediate and its potential use in biological assays.

Physicochemical Properties

7-(4-Bromobenzoyl)indole is a synthetic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) Bromfenac. Its chemical structure and properties are summarized below.

PropertyValueReference
CAS Number 91714-50-0[1]
Molecular Formula C₁₅H₁₀BrNO[2]
Molecular Weight 300.15 g/mol [2]
Appearance Off-white to yellow solid
Melting Point 162-164 °C
Boiling Point 468.6 ± 20.0 °C (Predicted)
Solubility Soluble in organic solvents such as dichloromethane and toluene. Limited solubility in aqueous solutions.[2]
Purity Typically >98% (as supplied by commercial vendors)[1]

Safety, Handling, and Storage

Proper handling and storage of 7-(4-Bromobenzoyl)indole are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

2.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

2.2. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

2.3. Storage Procedures:

  • Container: Store in a tightly closed container.

  • Conditions: Keep in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents.

Experimental Protocols

3.1. Protocol for the Synthesis of Bromfenac from 7-(4-Bromobenzoyl)indole

7-(4-Bromobenzoyl)indole is a key precursor in the synthesis of Bromfenac. The following protocol is a general guideline based on established chemical transformations.

Workflow for the Synthesis of Bromfenac:

G A 7-(4-Bromobenzoyl)indole B 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one A->B Oxidation C Bromfenac B->C Hydrolysis

Caption: Synthetic pathway from 7-(4-Bromobenzoyl)indole to Bromfenac.

Materials:

  • 7-(4-Bromobenzoyl)indole

  • Oxidizing agent (e.g., N-Bromosuccinimide in the presence of an acid)

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvents (e.g., Dichloromethane, Ethanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Oxidation: Dissolve 7-(4-Bromobenzoyl)indole in a suitable organic solvent like dichloromethane.

  • Add an oxidizing agent, such as N-Bromosuccinimide, along with an acid catalyst.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, quench the reaction and extract the product, 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one, using standard work-up procedures.

  • Hydrolysis: Dissolve the obtained intermediate in a mixture of ethanol and aqueous sodium hydroxide solution.[3]

  • Heat the mixture under reflux for several hours.[3]

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude Bromfenac.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure Bromfenac.

3.2. Protocol for In Vitro Aromatase Inhibition Assay

Indole derivatives have been investigated as potential aromatase inhibitors.[4][5][6] The following is a general protocol for assessing the aromatase inhibitory activity of 7-(4-Bromobenzoyl)indole using a fluorometric assay.

Aromatase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 7-(4-Bromobenzoyl)indole stock solution D Incubate enzyme with inhibitor (or vehicle) A->D B Prepare aromatase enzyme solution B->D C Prepare fluorogenic substrate solution E Add substrate to initiate reaction C->E D->E F Incubate and measure fluorescence E->F G Calculate percent inhibition F->G H Determine IC50 value G->H

Caption: General workflow for an in vitro aromatase inhibition assay.

Materials:

  • 7-(4-Bromobenzoyl)indole

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • Assay buffer

  • Positive control (e.g., Letrozole)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare a stock solution of 7-(4-Bromobenzoyl)indole in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of aromatase enzyme and the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.[7]

  • Assay:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test compound (7-(4-Bromobenzoyl)indole) at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (Letrozole).

    • Add the aromatase enzyme solution to all wells and incubate for a specified time at 37°C to allow for inhibitor binding.[8]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths. Continue to monitor the fluorescence at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

3.3. Stability and Solubility Assessment

3.3.1. Stability Testing Protocol

This protocol outlines a basic procedure for assessing the stability of 7-(4-Bromobenzoyl)indole under accelerated conditions.

Materials:

  • 7-(4-Bromobenzoyl)indole

  • Stability chambers with controlled temperature and humidity

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase and standards

Procedure:

  • Sample Preparation: Accurately weigh samples of 7-(4-Bromobenzoyl)indole into suitable containers.

  • Storage Conditions: Place the samples in stability chambers under accelerated conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH).[9]

  • Time Points: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).[10]

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method to determine the purity of the compound and identify any degradation products.[11][12]

  • Evaluation: Compare the results to the initial time point to assess the stability of the compound. A "significant change" is typically defined as a failure to meet the established specification.

3.3.2. Solubility Determination (Thermodynamic Solubility)

Materials:

  • 7-(4-Bromobenzoyl)indole

  • A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of 7-(4-Bromobenzoyl)indole to a known volume of each solvent in a vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the excess solid.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • Result: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Signaling Pathway

Aromatase and Estrogen Synthesis Pathway

7-(4-Bromobenzoyl)indole belongs to the indole class of compounds, some of which have been identified as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting aromatase, these compounds can reduce estrogen levels, which is a therapeutic strategy for hormone-dependent breast cancer.

G cluster_steroidogenesis Steroidogenesis cluster_cellular_effects Cellular Effects Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Aromatase->Estrogens Gene Gene Transcription ER->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor 7-(4-Bromobenzoyl)indole (Potential Inhibitor) Inhibitor->Aromatase

Caption: Proposed mechanism of action for 7-(4-Bromobenzoyl)indole as an aromatase inhibitor.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional guidance. Researchers should always consult relevant safety data sheets (SDS) and conduct their own risk assessments before handling any chemical compounds. The experimental protocols provided are general guidelines and may require optimization for specific applications.

References

Troubleshooting & Optimization

Improving the yield of the Fischer indole synthesis for 7-substituted indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis for 7-substituted indoles.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the Fischer indole synthesis of 7-substituted indoles, primarily due to steric hindrance and electronic effects of the ortho-substituent on the phenylhydrazine. This guide addresses specific issues you may encounter.

Problem 1: Low or No Yield of the Desired 7-Substituted Indole

Possible Cause Suggested Solution
Steric Hindrance: The substituent at the ortho-position can sterically hinder the[1][1]-sigmatropic rearrangement, which is a key step in the reaction mechanism.- Optimize Reaction Temperature: Carefully control and optimize the reaction temperature. Insufficient heat may not overcome the activation energy, while excessive heat can lead to decomposition. - Choice of Acid Catalyst: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal acid and its concentration can vary depending on the substrate. Polyphosphoric acid (PPA) is often effective for challenging cyclizations.[1][2] - Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common choice as it can act as both a solvent and a catalyst.[1] High-boiling point solvents like xylene can be used with PPA.
Unfavorable Electronic Effects: Electron-donating groups at the ortho-position can sometimes lead to undesired side reactions by stabilizing intermediates that divert from the main reaction pathway.- Modify the Substituent: If possible, consider using a precursor with a different electronic-donating or -withdrawing group that can be converted to the desired substituent after the indole formation.
Decomposition of Reactants or Products: The starting materials or the indole product may be unstable under the harsh acidic conditions and high temperatures of the reaction.- Milder Reaction Conditions: Explore milder reaction conditions, such as using weaker acids or lower temperatures for a longer reaction time. - One-Pot Procedure: To minimize the handling of potentially unstable hydrazone intermediates, a one-pot synthesis where the hydrazone is formed in situ and then cyclized without isolation can be beneficial.[3]

Problem 2: Formation of Isomeric or "Abnormal" Products

Possible Cause Suggested Solution
"Abnormal" Fischer Indole Synthesis: With certain ortho-substituents, particularly methoxy groups, cyclization can occur at the substituted position, leading to the formation of an unexpected indole derivative. For example, 2-methoxyphenylhydrazone can yield a 6-chloroindole as the major product when HCl is used as the catalyst.[4]- Judicious Choice of Acid: Avoid using acid catalysts that can introduce a nucleophile that competes in the reaction. For instance, if you are working with a methoxy-substituted phenylhydrazine, using a non-nucleophilic acid like polyphosphoric acid or p-toluenesulfonic acid instead of HCl may prevent the formation of chlorinated byproducts.[1]
Formation of Regioisomers: If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of isomeric indoles.- Use of a Symmetrical Ketone: Whenever possible, use a symmetrical ketone to avoid the issue of regioselectivity. - Influence of Acid Strength: The regioselectivity of the enamine formation can be influenced by the acidity of the medium. Stronger acids may favor the formation of the less substituted enamine.[5]

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Complex Reaction Mixture: The crude product may contain unreacted starting materials, the desired product, isomers, and various side products, making purification by column chromatography challenging.[6]- Optimize Reaction Conditions: The best approach to simplify purification is to optimize the reaction to maximize the yield of the desired product and minimize side reactions. - Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. - Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic indole compounds.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my 7-substituted indole so low compared to other substituted indoles?

A: The ortho-substituent on the phenylhydrazine ring presents significant steric hindrance to the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. This steric clash increases the activation energy of the desired reaction pathway, often leading to lower yields and the increased likelihood of side reactions or decomposition.[1]

Q2: I am getting a mixture of products. How can I improve the selectivity for the 7-substituted indole?

A: The formation of product mixtures is a common issue.[1] To improve selectivity, you can try the following:

  • Catalyst Screening: The choice of acid catalyst (both type and concentration) can significantly impact the reaction. A screening of different Brønsted and Lewis acids is recommended.[1][2]

  • Temperature Optimization: Carefully controlling the temperature can help favor one reaction pathway over another.

  • Solvent Effects: The polarity and boiling point of the solvent can influence the reaction. Experimenting with different solvents may improve your results.

Q3: My starting phenylhydrazine is unstable. How can I handle it?

A: If your substituted phenylhydrazine is unstable, it is best to use it immediately after preparation. Alternatively, you can generate the corresponding hydrazone in situ by reacting the phenylhydrazine with the ketone or aldehyde in a one-pot procedure, without isolating the intermediate hydrazone.[3]

Q4: What are some common side products in the Fischer indole synthesis of 7-substituted indoles?

A: Common side products can include:

  • Aniline derivatives: Formed from the cleavage of the N-N bond in the ene-hydrazine intermediate.[7]

  • Isomeric indoles: If an unsymmetrical ketone is used or if "abnormal" cyclization occurs.[4]

  • Polymeric materials: Resulting from the decomposition of starting materials or products under harsh reaction conditions.

Q5: Can I use microwave irradiation to improve the yield?

A: Yes, microwave-assisted organic synthesis has been reported to promote the Fischer indole synthesis and can sometimes lead to higher yields and shorter reaction times.[8]

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the Fischer indole synthesis of ortho-substituted indoles, providing a comparative overview of catalysts, solvents, temperatures, and yields.

Phenylhydrazine SubstituentCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
2-Ethyl2,3-DihydrofuranH₂SO₄Methanol/Water150 (flow)40-50[9]
2-MethoxyEthyl pyruvateHClEthanolRefluxMinor product[4]
2-MethoxyEthyl pyruvatePPAXylene120-[1]
2-MethylIsopropyl methyl ketoneAcetic acidAcetic acidRoom TempHigh[10]
2-Chloro------
2-Nitro2-MethylcyclohexanoneAcetic acidAcetic acidReflux-[10]

Note: The yields are highly substrate-dependent, and direct comparison between different systems should be made with caution. This table serves as a guide for selecting starting conditions for your specific synthesis.

Experimental Protocols

Representative Protocol for the Synthesis of a 7-Substituted Indole (e.g., 7-Methyl-2,3-dimethylindole)

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • 2-Methylphenylhydrazine

  • 2-Butanone (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA)

  • Xylene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (Optional - can be done in situ): In a round-bottom flask, dissolve 2-methylphenylhydrazine (1.0 eq) in ethanol. Add 2-butanone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC. Once complete, remove the solvent under reduced pressure.

  • Indolization: To the crude hydrazone (or directly to the starting materials in a one-pot fashion), add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazine). Heat the mixture with stirring to 100-120 °C. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-methyl-2,3-dimethylindole.

Visualizing the Workflow and Logic

General Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis of 7-Substituted Indoles

Troubleshooting_Workflow start Low Yield of 7-Substituted Indole check_temp Is the reaction temperature optimized? start->check_temp check_catalyst Have different acid catalysts been screened? check_temp->check_catalyst Yes optimize_temp Adjust temperature (increase or decrease) check_temp->optimize_temp No check_solvent Has the solvent been varied? check_catalyst->check_solvent Yes screen_catalysts Test Brønsted vs. Lewis acids (e.g., PPA, ZnCl2) check_catalyst->screen_catalysts No side_reactions Are there significant side products? check_solvent->side_reactions Yes screen_solvents Try different solvents (e.g., acetic acid, xylene) check_solvent->screen_solvents No purification_issue Is the product difficult to purify? side_reactions->purification_issue No analyze_side_products Identify side products (e.g., by MS, NMR) side_reactions->analyze_side_products Yes modify_purification Optimize chromatography or try recrystallization purification_issue->modify_purification Yes solution Improved Yield purification_issue->solution No optimize_temp->check_catalyst screen_catalysts->check_solvent screen_solvents->side_reactions analyze_side_products->solution modify_purification->solution

A flowchart for troubleshooting low yields in the synthesis of 7-substituted indoles.

Decision Pathway for Catalyst Selection

Catalyst_Selection start Starting Synthesis of a 7-Substituted Indole substrate_analysis Analyze the ortho-substituent start->substrate_analysis electron_donating Electron-Donating Group (e.g., -OMe, -Me) substrate_analysis->electron_donating electron_withdrawing Electron-Withdrawing Group (e.g., -NO2, -Cl) substrate_analysis->electron_withdrawing check_abnormal Is the substituent prone to 'abnormal' reaction (e.g., -OMe)? electron_donating->check_abnormal strong_acid Consider a stronger catalyst (e.g., PPA, ZnCl2) electron_withdrawing->strong_acid mild_acid Start with a milder Brønsted acid (e.g., Acetic Acid) proceed Proceed with selected catalyst mild_acid->proceed strong_acid->proceed check_abnormal->mild_acid No avoid_hcl Avoid HCl, use PPA or PTSA check_abnormal->avoid_hcl Yes avoid_hcl->proceed end Optimized Reaction proceed->end

A decision-making diagram for selecting an appropriate acid catalyst.

References

Optimization of reaction conditions for the synthesis of (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (4-Bromophenyl)(1H-indol-7-yl)methanone

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic strategies: direct Friedel-Crafts acylation of indole and a two-step approach via an indoline intermediate.

Direct Friedel-Crafts Acylation of Indole

Question 1: Why is my direct Friedel-Crafts acylation of indole with 4-bromobenzoyl chloride resulting in a low yield of the desired C7-acylated product and a mixture of other products?

Answer:

Direct Friedel-Crafts acylation of indole at the C7 position is notoriously challenging due to the electronic properties of the indole ring. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[1][2][3][4] Consequently, the major product is often the C3-acylated isomer, (4-bromophenyl)(1H-indol-3-yl)methanone. Additionally, competing N-acylation can occur, further reducing the yield of the desired C-acylated products.[1]

Potential Issues and Solutions:

  • Poor Regioselectivity: The inherent reactivity of the C3 position makes it the preferred site of acylation. To achieve C7 acylation, a multi-step approach involving a directing group or starting from an indoline precursor is generally more effective.

  • N-Acylation: The nitrogen atom of the indole ring can also be acylated, leading to the formation of N-(4-bromobenzoyl)indole. This side reaction can be minimized by using aprotic solvents and carefully selecting the Lewis acid catalyst.

  • Polyacylation: Although less common in acylation compared to alkylation, there is a possibility of diacylation, particularly at the C1 and C3 positions.

  • Decomposition: Strong Lewis acids like AlCl₃ can lead to the decomposition of the acid-sensitive indole ring.[5]

Recommendation: Due to these challenges, a two-step synthesis via an indoline intermediate is the recommended and more reliable approach for obtaining this compound.

Two-Step Synthesis via Indoline Intermediate

This more viable pathway involves two key stages:

  • Friedel-Crafts Acylation of Indoline: Acylation of indoline with 4-bromobenzoyl chloride to yield (4-bromophenyl)(indolin-7-yl)methanone.

  • Oxidation of 7-Acylindoline: Oxidation of the indoline derivative to the corresponding indole.

Workflow for the Two-Step Synthesis of this compound

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation Indoline Indoline Acylation Friedel-Crafts Acylation Indoline->Acylation AcylChloride 4-Bromobenzoyl Chloride AcylChloride->Acylation LewisAcid Lewis Acid (e.g., AlCl3, BCl3) LewisAcid->Acylation Acylindoline (4-bromophenyl)(indolin-7-yl)methanone Acylation->Acylindoline Oxidation Oxidation Acylindoline->Oxidation Oxidant Oxidizing Agent (e.g., MnO2, DDQ) Oxidant->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Workflow for the two-step synthesis.

Question 2: I am attempting the Friedel-Crafts acylation of indoline and observing a low yield of the desired C7-acylated product. What are the common side reactions and how can I optimize the conditions?

Answer:

While the acylation of indoline is more regioselective for the benzene ring compared to indole, challenges still exist. The primary competing reaction is N-acylation.

Troubleshooting Acylation of Indoline:

ProblemPotential CauseRecommended Solution
Low Yield of C7-Acylindoline N-Acylation: The nitrogen of the indoline is a competing nucleophile.Use a Lewis acid that complexes with the nitrogen, such as AlCl₃ or BCl₃, to favor C-acylation.[6] The use of a slight excess of the Lewis acid can be beneficial.
Incorrect Lewis Acid: The choice and amount of Lewis acid are critical for regioselectivity and yield.Screen different Lewis acids (e.g., AlCl₃, BCl₃, SnCl₄, ZnCl₂) to find the optimal catalyst for C7-acylation.
Suboptimal Reaction Temperature: Temperature can influence the N- versus C-acylation ratio and product decomposition.Start with a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above, monitoring the reaction progress by TLC.
Formation of Multiple Products Acylation at other positions: While less likely than with indole, some acylation might occur at other positions on the benzene ring.Optimize the Lewis acid and reaction time to favor the thermodynamically more stable C7 product.
Decomposition of Starting Material or Product Ensure anhydrous conditions, as moisture can deactivate the Lewis acid and lead to side reactions. Use a suitable inert solvent like dichloromethane or toluene.

Question 3: My oxidation of (4-bromophenyl)(indolin-7-yl)methanone to the indole is incomplete or results in byproducts. How can I improve this step?

Answer:

The oxidation of the 7-acylindoline to the corresponding 7-acylindole is a critical final step. Incomplete reactions or the formation of over-oxidized products can reduce the final yield and purity.

Troubleshooting the Oxidation Step:

ProblemPotential CauseRecommended Solution
Incomplete Oxidation Insufficient Oxidant: The amount of oxidizing agent may not be enough for complete conversion.Use a sufficient excess of the oxidizing agent. For manganese dioxide (MnO₂), a significant excess is often required as its activity can vary.[7][8]
Inactive Oxidant: Manganese dioxide can lose activity over time.Use freshly activated MnO₂ for the best results. Activation can be done by heating.
Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.Increase the reaction time and/or temperature. Refluxing in a solvent like dichloromethane is a common condition.[7]
Formation of Byproducts Over-oxidation: Stronger oxidizing conditions might lead to the formation of undesired products, such as 7-(4-bromobenzoyl)indol-2-one.Use a milder oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) which can be more selective.[9][10][11][12][13]
Difficult Product Isolation Fine Particulate Oxidant: Finely divided MnO₂ can be difficult to filter.Filter the reaction mixture through a pad of Celite to effectively remove the solid oxidant.

Frequently Asked Questions (FAQs)

Q1: What is the preferred synthetic route for this compound?

A1: The preferred and most reliable route is a two-step synthesis involving the Friedel-Crafts acylation of indoline to form (4-bromophenyl)(indolin-7-yl)methanone, followed by oxidation to the target indole derivative.[6][7] Direct acylation of indole is generally low-yielding and not regioselective for the C7 position.

Q2: Which Lewis acids are recommended for the Friedel-Crafts acylation of indoline?

A2: Strong Lewis acids such as aluminum trichloride (AlCl₃) and boron trichloride (BCl₃) are often used.[6] These can coordinate with the indoline nitrogen, thereby favoring electrophilic substitution on the aromatic ring.

Q3: What are the typical oxidizing agents for the conversion of a 7-acylindoline to a 7-acylindole?

A3: Activated manganese dioxide (MnO₂) is a commonly used and effective oxidant for this transformation.[7][14] 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is another excellent choice, often providing milder and more selective oxidation.[9][10][11][12][13]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the progress of both the acylation and oxidation steps. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood under anhydrous conditions.

  • Solvents: Use dry, inert solvents for the Friedel-Crafts reaction. Dichloromethane is a common solvent but is a suspected carcinogen.

  • Oxidizing Agents: Handle oxidizing agents with care. MnO₂ is a fine powder that can be an inhalation hazard. DDQ is toxic and an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of (4-bromophenyl)(indolin-7-yl)methanone via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

Logical Flow for Acylation Protocol

start Start setup Set up reaction under N2 (anhydrous conditions) start->setup add_indoline_solvent Add indoline and solvent (e.g., Dichloromethane) setup->add_indoline_solvent cool Cool to 0°C add_indoline_solvent->cool add_lewis_acid Slowly add Lewis Acid (e.g., AlCl3) cool->add_lewis_acid stir1 Stir for 15-30 min add_lewis_acid->stir1 add_acyl_chloride Add 4-bromobenzoyl chloride solution dropwise stir1->add_acyl_chloride warm_rt Allow to warm to room temperature add_acyl_chloride->warm_rt monitor Monitor reaction by TLC warm_rt->monitor monitor->warm_rt Incomplete workup Quench with ice-water monitor->workup Reaction Complete extract Extract with organic solvent workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Logical flow for the acylation protocol.

Materials:

  • Indoline

  • 4-Bromobenzoyl chloride

  • Aluminum trichloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Ice, water, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add indoline and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add AlCl₃ portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting suspension at 0 °C for 15-30 minutes.

  • In a separate flask, dissolve 4-bromobenzoyl chloride in anhydrous DCM.

  • Add the 4-bromobenzoyl chloride solution dropwise to the indoline-AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (4-bromophenyl)(indolin-7-yl)methanone.[15]

Protocol 2: Oxidation of (4-bromophenyl)(indolin-7-yl)methanone

Materials:

  • (4-bromophenyl)(indolin-7-yl)methanone

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve (4-bromophenyl)(indolin-7-yl)methanone in DCM.[7]

  • Add a significant excess of activated manganese dioxide (typically 5-10 equivalents by weight).

  • Reflux the mixture with vigorous stirring. Monitor the reaction progress by TLC. The reaction may take several hours to 18 hours for completion.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by crystallization (e.g., from tetrahydrofuran) or by column chromatography if necessary to yield this compound.[7]

Quantitative Data Summary

Table 1: Reaction Conditions for the Oxidation of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone

ReactantReagentSolventTime (h)TemperatureYieldReference
(4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (7.9 mmol)Activated MnO₂ (25 mmol)Dichloromethane (100 ml)18RefluxHigh (not specified)[7][14]

Note: The yield for the Friedel-Crafts acylation of indoline can vary significantly depending on the specific conditions and Lewis acid used. A patent describes the use of BCl₃ and AlCl₃ in toluene for a similar transformation.[6]

This technical support center guide is intended to assist researchers in successfully synthesizing this compound by providing practical troubleshooting advice and detailed experimental protocols. For specific applications, further optimization of the described procedures may be necessary.

References

Side-product formation in the synthesis of 7-(4-Bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-(4-Bromobenzoyl)indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 7-(4-Bromobenzoyl)indole, particularly when employing a directing group strategy for regioselective C7-acylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Indole 1. Ineffective N-protection. 2. Inactive catalyst. 3. Insufficient reaction temperature or time. 4. Poor quality of 4-bromobenzoyl chloride.1. Confirm complete N-protection by TLC or NMR before proceeding. Ensure anhydrous conditions during the protection step. 2. Use a fresh batch of palladium catalyst. Consider catalyst activation if necessary. 3. Gradually increase the reaction temperature in increments of 10°C. Monitor reaction progress by TLC to determine the optimal reaction time. 4. Use freshly distilled or a new bottle of 4-bromobenzoyl chloride.
Formation of Multiple Products (Poor Regioselectivity) 1. Incomplete C7-directing effect. 2. Competing C3-acylation. 3. Steric hindrance at the C7 position.1. Ensure the directing group is correctly installed and is known to be effective for C7-functionalization. 2. Lowering the reaction temperature may favor the thermodynamically more stable C7-acylated product over the kinetically favored C3-acylated product. 3. If the indole substrate is substituted at the C6 position, steric hindrance may disfavor C7-acylation. Consider an alternative synthetic route.
Observation of a Di-acylated Side-Product 1. Excess of the acylating agent. 2. High reactivity of the N-protected indole.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of 4-bromobenzoyl chloride. 2. Consider a less reactive acylating agent or milder reaction conditions.
Formation of N-acylated Side-Product 1. Incomplete protection of the indole nitrogen. 2. Cleavage of the N-directing group under reaction conditions.1. Verify the stability of the N-directing group under the planned acylation conditions. 2. Choose a more robust directing group or milder reaction conditions for the acylation step.
Product Decomposition During Deprotection 1. Harsh deprotection conditions. 2. Instability of the 7-acylindole product.1. Screen different deprotection methods to find milder conditions that are compatible with the product. 2. Work up the deprotection reaction at a low temperature and purify the product promptly.
Incomplete Deprotection 1. Insufficient deprotection reagent or reaction time. 2. Inappropriate deprotection conditions for the chosen directing group.1. Increase the equivalents of the deprotection reagent and/or the reaction time, monitoring by TLC. 2. Consult the literature for the most effective deprotection protocol for the specific N-directing group used.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of indole not a recommended method for synthesizing 7-(4-Bromobenzoyl)indole?

A1: Direct Friedel-Crafts acylation of an unprotected indole molecule preferentially occurs at the C3 position of the pyrrole ring due to its higher electron density and nucleophilicity. Achieving selective acylation at the C7 position of the benzene ring is challenging and typically results in low yields of the desired product, with the major product being the 3-acylated isomer.

Q2: What are the most common side-products in the synthesis of 7-(4-Bromobenzoyl)indole?

A2: The most common side-products depend on the synthetic route employed. In a directing group-mediated synthesis, potential side-products include:

  • 3-(4-Bromobenzoyl)indole: Resulting from competing acylation at the more reactive C3 position.

  • 1-(4-Bromobenzoyl)indole: N-acylation can occur if the directing group is not fully installed or is labile.

  • Di-acylated indoles: Formed if an excess of the acylating agent is used.

  • Unreacted N-protected indole: Due to incomplete reaction.

Q3: How can I improve the regioselectivity of the acylation to favor the C7 position?

A3: The key to achieving high regioselectivity for C7-acylation is the use of an appropriate N-directing group. Groups such as pyrimidyl or picolinoyl can effectively direct ortho-metalation to the C7 position, facilitating subsequent acylation. The choice of catalyst and ligands is also crucial. Palladium-based catalysts are commonly used for such C-H activation/functionalization reactions.

Q4: What is a suitable experimental protocol for a directing group-mediated synthesis of 7-(4-Bromobenzoyl)indole?

A4: A general, multi-step protocol would involve:

  • N-Protection: React indole with a suitable directing group precursor (e.g., 2-chloropyrimidine) in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., DMF) to form the N-protected indole.

  • C7-Acylation: The N-protected indole is then subjected to a palladium-catalyzed cross-coupling reaction with 4-bromobenzoyl chloride. A typical procedure would involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., toluene or xylene) at elevated temperatures.

  • Deprotection: The directing group is removed under appropriate conditions to yield 7-(4-Bromobenzoyl)indole. The deprotection method will depend on the specific directing group used.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting material, intermediate, and product. Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots.

Reaction Pathway and Side-Product Formation

The following diagram illustrates a plausible synthetic pathway for 7-(4-Bromobenzoyl)indole using a directing group strategy, highlighting the desired reaction and potential side-reactions.

Synthesis_Pathway Indole Indole N_Protected_Indole N-Protected Indole Indole->N_Protected_Indole 1. Protection (Directing Group) Side_Product_3 N-Acyl Indole Indole->Side_Product_3 Direct N-Acylation Target 7-(4-Bromobenzoyl)indole N_Protected_Indole->Target 2. C7-Acylation (Pd-cat.) 3. Deprotection Side_Product_1 3-(4-Bromobenzoyl)indole N_Protected_Indole->Side_Product_1 Competing C3-Acylation Side_Product_2 1,7-Di(4-bromobenzoyl)indole Target->Side_Product_2 Further Acylation

Caption: Synthetic pathway for 7-(4-Bromobenzoyl)indole via a directing group strategy.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis, purification, and analysis of 7-(4-Bromobenzoyl)indole.

Experimental_Workflow Start Start Protection N-Protection of Indole Start->Protection Purification1 Purification of N-Protected Indole Protection->Purification1 Acylation C7-Acylation Purification1->Acylation Workup1 Aqueous Workup Acylation->Workup1 Purification2 Column Chromatography Workup1->Purification2 Deprotection Deprotection Purification2->Deprotection Workup2 Aqueous Workup Deprotection->Workup2 Purification3 Recrystallization/ Column Chromatography Workup2->Purification3 Analysis Characterization (NMR, MS, HPLC) Purification3->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of 7-(4-Bromobenzoyl)indole.

Technical Support Center: Purification of (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (4-bromophenyl)(1H-indol-7-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the starting materials or byproducts of the synthesis. Since this compound is an intermediate in the synthesis of Bromfenac, potential impurities include:

  • Unreacted Starting Material: (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone may be present if the oxidation reaction is incomplete.[1][2]

  • Over-brominated Species: Impurities such as 3-Bromo-7-(4-bromobenzoyl)indole can form as byproducts.

  • Oxidized Byproducts: Species like 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one can also be present.

Q2: My purified compound shows a lower than expected melting point. What could be the cause?

A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual starting materials, byproducts, or solvents from the purification process can lead to this observation. Further purification by recrystallization or column chromatography is recommended. The reported melting point for pure this compound is in the range of 435–437 K (162-164 °C).

Q3: I am observing significant tailing of the product peak during column chromatography. What can I do to improve the peak shape?

A3: Peak tailing on silica gel chromatography, especially for compounds containing amine functionalities like indoles, can be due to strong interactions with acidic silanol groups on the stationary phase. To mitigate this, consider the following:

  • Add a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral).

  • Optimize solvent system: Ensure your chosen solvent system provides good solubility for the compound.

Q4: Can I use a solvent other than tetrahydrofuran for recrystallization?

A4: While tetrahydrofuran (THF) has been reported for the crystallization of this compound, other solvent systems can be explored.[3][4] The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. A systematic solvent screen is recommended. Good starting points for aromatic ketones and indole derivatives include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Mixtures of a good solvent with an anti-solvent (e.g., dichloromethane/hexane, ethyl acetate/heptane).

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system polarity.1. TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf value of the product around 0.2-0.4 and clear separation from impurity spots).2. Gradient Elution: If isocratic elution fails, employ a gradient elution starting with a less polar solvent system and gradually increasing the polarity.
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product Does Not Elute from the Column Eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For highly retained compounds, a small amount of a more polar solvent like methanol can be added to the eluent.
Co-elution of Impurities Impurities have similar polarity to the product.1. High-Resolution Chromatography: Use a longer column or a stationary phase with a smaller particle size for better resolution.2. Alternative Solvent System: Explore different solvent systems with varying selectivities (e.g., substitute ethyl acetate with acetone or dichloromethane).
Streaking or Tailing of Spots on TLC/Column Compound interaction with silica gel; overloading the column.1. Add a Modifier: As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent.2. Reduce Load: Ensure the amount of crude material loaded onto the column is not excessive (typically 1-5% of the silica gel weight).
Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Compound Does Not Dissolve Insufficient solvent or incorrect solvent choice.1. Increase Solvent Volume: Gradually add more solvent while heating.2. Try a Different Solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent is required.
Compound Oils Out Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is too high.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.2. Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Use a Lower Boiling Point Solvent: If oiling out persists, select a solvent with a lower boiling point.
No Crystals Form Upon Cooling The solution is not saturated enough, or the compound is very soluble in the chosen solvent at low temperatures.1. Concentrate the Solution: Evaporate some of the solvent and attempt to cool again.2. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly turbid, then cool.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.1. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.2. Efficient Cooling: Ensure the solution is thoroughly cooled before filtration.3. Preheat Funnel: During hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.

Experimental Protocols

Column Chromatography Purification Protocol

This is a general protocol and should be optimized based on TLC analysis of the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Visualize the spots under UV light.

    • Select a solvent system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack evenly.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., tetrahydrofuran, ethanol, or ethyl acetate).

    • Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product (this compound) tlc TLC Analysis (Solvent System Selection) crude->tlc Sample chromatography Column Chromatography tlc->chromatography Optimized Eluent analysis Purity Analysis (e.g., HPLC, NMR, MP) chromatography->analysis recrystallization Recrystallization recrystallization->analysis pure_product Pure Product analysis->recrystallization Further Purification Needed analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Impure Product After Initial Purification check_impurities Identify Impurities (e.g., by HPLC, LC-MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_byproduct Side-Reaction Byproduct? is_starting_material->is_byproduct No optimize_reaction Optimize Reaction Conditions (e.g., time, temperature) is_starting_material->optimize_reaction Yes optimize_chromatography Optimize Chromatography (e.g., gradient, stationary phase) is_byproduct->optimize_chromatography Yes recrystallize Recrystallization (Solvent Screening) is_byproduct->recrystallize No / Co-elutes final_product Pure Product optimize_reaction->final_product optimize_chromatography->final_product recrystallize->final_product

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Recrystallization of 7-(4-Bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 7-(4-Bromobenzoyl)indole. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 7-(4-Bromobenzoyl)indole in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Incrementally add small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for 7-(4-Bromobenzoyl)indole. Consult the solvent selection table below and consider a more polar solvent or a solvent mixture.

  • Insoluble Impurities: The undissolved material could be insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you can perform a hot filtration to remove these impurities.

Q2: The compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow for slower cooling.

  • Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture.

Q3: No crystals are forming, even after the solution has cooled.

A3: Crystal formation, or nucleation, can sometimes be slow to initiate.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of pure 7-(4-Bromobenzoyl)indole to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Concentrate the Solution: If the solution is not saturated enough, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath.

Q4: The recrystallization yield is very low.

A4: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated and work quickly.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.

  • Inherent Solubility: Some amount of the compound will always remain dissolved in the mother liquor, which is an inherent limitation of the technique.

Q5: The crystals are colored, but the pure compound should be colorless.

A5: Colored impurities may be present in your sample.

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 7-(4-Bromobenzoyl)indole?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure of 7-(4-Bromobenzoyl)indole (an aromatic ketone with a polar indole moiety), suitable solvents are likely to be moderately polar. A systematic solvent screening is recommended.

Q2: How do I perform a solvent screening for recrystallization?

A2: To find a suitable solvent, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good single solvent will not dissolve the compound at room temperature but will dissolve it completely when heated. For a mixed solvent system, one solvent should readily dissolve the compound (a "good" solvent), while the other should not (a "poor" solvent).

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system is often effective when a single solvent is not ideal. A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid (cloudy). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Data Presentation

Table 1: Potential Solvents for Recrystallization of 7-(4-Bromobenzoyl)indole

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolThe hydroxyl group can interact with the polar indole and ketone functionalities. Often used for aromatic compounds.[1]
KetonesAcetone"Like dissolves like" principle suggests a ketone solvent may be effective for a ketone-containing compound.[1]
EstersEthyl AcetateA moderately polar solvent that is often a good choice for a wide range of organic compounds.
Chlorinated SolventsDichloromethaneCan be a good solvent, but its high volatility may be a drawback for achieving slow crystal growth.
Aromatic HydrocarbonsTolueneThe aromatic ring can interact with the aromatic system of the indole and bromobenzoyl groups.
Mixed SolventsEthanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Note: This table is based on general chemical principles. Experimental validation is crucial to determine the optimal solvent or solvent system for your specific sample.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent from the table above based on preliminary solubility tests.

  • Dissolution: Place the crude 7-(4-Bromobenzoyl)indole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization

  • Solvent Selection: Choose a miscible pair of solvents, one in which the compound is soluble (good solvent) and one in which it is insoluble (poor solvent).

  • Dissolution: Dissolve the crude 7-(4-Bromobenzoyl)indole in a minimum amount of the hot "good" solvent.

  • Addition of Poor Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude 7-(4-Bromobenzoyl)indole add_solvent Add minimal hot solvent start->add_solvent dissolved Compound Dissolved? add_solvent->dissolved add_more_solvent Add more hot solvent dissolved->add_more_solvent No hot_filtration Hot Filtration (if impurities present) dissolved->hot_filtration Yes add_more_solvent->dissolved cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: Experimental workflow for the recrystallization of 7-(4-Bromobenzoyl)indole.

Troubleshooting_Tree cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems start Recrystallization Issue not_dissolving Compound Not Dissolving start->not_dissolving oiling_out Compound 'Oiling Out' start->oiling_out no_crystals No Crystals Forming start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals sol_add_solvent Add more hot solvent not_dissolving->sol_add_solvent sol_change_solvent Change solvent not_dissolving->sol_change_solvent sol_hot_filter Hot filter impurities not_dissolving->sol_hot_filter oiling_out->sol_add_solvent oiling_out->sol_change_solvent sol_slow_cool Cool more slowly oiling_out->sol_slow_cool sol_induce Induce crystallization (scratch/seed) no_crystals->sol_induce sol_concentrate Concentrate solution no_crystals->sol_concentrate sol_min_solvent Use minimum hot solvent low_yield->sol_min_solvent sol_cold_wash Wash with ice-cold solvent low_yield->sol_cold_wash sol_charcoal Use activated charcoal colored_crystals->sol_charcoal

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Troubleshooting guide for the synthesis of Bromfenac intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of Bromfenac and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Bromfenac?

A common synthetic route to Bromfenac involves several key intermediates. The process generally starts from o-aminophenylacetic acid and proceeds through acylation, sulfonation, substitution with p-bromobenzoyl chloride, and subsequent hydrolysis to yield Bromfenac, which is then converted to its sodium salt.

Q2: What are the common impurities, and how can they be minimized?

A known impurity is the Bromfenac sodium dimer. Its formation can be influenced by the reaction conditions during hydrolysis.[1] Careful control of temperature and reaction time is crucial. Purification can be achieved through recrystallization.[1] Another potential issue is the formation of impurities containing indole rings, which can be avoided by choosing a synthetic pathway that doesn't proceed through indole-based intermediates.

Q3: Are there different polymorphic forms of Bromfenac sodium?

Yes, multiple polymorphic forms of Bromfenac sodium have been identified (Form I, Form II, and Form III).[2][3] These forms can have different physical properties, including stability and solubility. The desired polymorph can be obtained by carefully controlling the crystallization conditions, such as the solvent system and temperature.[2][4]

Troubleshooting Guide

Problem 1: Low yield during the acylation of o-aminophenylacetic acid.

  • Possible Cause: Incomplete reaction or side reactions.

  • Solution:

    • Ensure the molar ratio of acetic anhydride to o-aminophenylacetic acid is optimized, typically around 2:1.

    • Control the reaction temperature, usually between 20-30°C.

    • The dropwise addition of acetic anhydride should be slow, over a period of 1.5-2 hours, to prevent temperature spikes and side reactions.

    • Use of a suitable base, such as triethylamine, can help drive the reaction to completion.

Problem 2: Difficulty in the sulfonation of o-acetamidophenylacetic acid.

  • Possible Cause: Inefficient sulfonation or product degradation.

  • Solution:

    • This step is not explicitly detailed in the provided search results with troubleshooting. However, general knowledge suggests that control of temperature and the choice of sulfonating agent are critical.

Problem 3: Formation of significant amounts of dimer impurity during hydrolysis.

  • Possible Cause: Harsh reaction conditions during the hydrolysis of the acetylamino group.

  • Solution:

    • Optimize the concentration of the sodium hydroxide solution used for hydrolysis. Concentrations around 50% have been used, but the reaction time and temperature need to be carefully monitored.[1]

    • Control the reaction temperature. One patent suggests heating to 75°C for 2 hours, followed by refluxing for 3 hours.[1] Deviating from optimal conditions can increase impurity formation.

    • After hydrolysis, careful pH adjustment is necessary for crystallization of the desired product and separation from impurities.

Problem 4: Inconsistent crystalline form of Bromfenac sodium upon purification.

  • Possible Cause: Variation in crystallization conditions.

  • Solution:

    • The choice of solvent system for recrystallization is critical in obtaining the desired polymorph. Mixtures of water and alcohols (like ethanol or 2-propanol) or dialkoxyalkanes with an anti-solvent can be used to obtain specific forms.[2][3]

    • Control the cooling rate during crystallization. Gradual cooling over 2 to 6 hours to a temperature range of -5°C to 5°C can yield a specific, stable crystalline form.[4]

    • Drying conditions (e.g., under vacuum) can also influence the final polymorphic form.[3]

Data Presentation

Table 1: Reaction Conditions for Dimer Impurity Formation

ParameterCondition 1Condition 2Condition 3
NaOH Concentration 45%75%50%
Reaction Temperature 70°C -> Reflux80°C -> Reflux75°C -> Reflux
Reaction Time 3h at 70°C, 4h at reflux1h at 80°C, 2h at reflux2h at 75°C, 3h at reflux
Resulting Purity of Dimer 75.81%75.45%77.05%

Source: Adapted from patent data describing the synthesis of the dimer impurity.[1]

Experimental Protocols

Protocol 1: Synthesis of Intermediate I (o-acetamidophenylacetic acid)

  • Add 30g (0.20mol) of o-aminophenylacetic acid and 300ml of dichloromethane to a reaction flask.

  • Begin stirring and slowly add 40.8g (0.4mol) of acetic anhydride at a temperature of 20-30°C over 1.5-2 hours.

  • After the addition of acetic anhydride is complete, add 40.8g (0.40mol) of triethylamine dropwise.

  • Continue stirring for 1 hour after the addition is complete.

  • Distill under reduced pressure until the mixture becomes viscous.

  • Add 90g of ethanol and stir until uniform.

  • Maintaining the temperature at 20-30°C, add 720g of purified water over 1-1.5 hours to induce crystallization.

  • Stir for 1 hour, then collect the crystals by suction filtration.

  • Wash the filter cake with 100ml of purified water.

  • Dry the product to obtain Intermediate I.

Protocol 2: Purification of Bromfenac Sodium (Recrystallization to obtain Form II)

  • Dissolve Bromfenac sodium in 2 to 8 volumes of water at a temperature between 80°C and 100°C.

  • Filter the hot solution to remove any undissolved particles.

  • Gradually cool the solution to a temperature between -5°C and 5°C over a period of 2 to 6 hours.

  • Maintain the temperature for 30 minutes to 5 hours to allow for complete crystallization.

  • Isolate the crystals by filtration or centrifugation.

  • Wash the crystals with cold water (0°C to 5°C).

  • Dry the resulting thermodynamically stable Bromfenac sodium crystalline Form II.[4]

Visualizations

G cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Products o-Aminophenylacetic Acid o-Aminophenylacetic Acid Intermediate I\n(o-Acetamidophenylacetic acid) Intermediate I (o-Acetamidophenylacetic acid) o-Aminophenylacetic Acid->Intermediate I\n(o-Acetamidophenylacetic acid) Acylation Intermediate II\n(2-Acetylamino-5-sulfophenylacetic acid) Intermediate II (2-Acetylamino-5-sulfophenylacetic acid) Intermediate I\n(o-Acetamidophenylacetic acid)->Intermediate II\n(2-Acetylamino-5-sulfophenylacetic acid) Sulfonation Intermediate III\n(3-(4-Bromobenzoyl)-2-acetylaminophenylacetic acid) Intermediate III (3-(4-Bromobenzoyl)-2-acetylaminophenylacetic acid) Intermediate II\n(2-Acetylamino-5-sulfophenylacetic acid)->Intermediate III\n(3-(4-Bromobenzoyl)-2-acetylaminophenylacetic acid) Substitution with p-bromobenzoyl chloride Bromfenac Bromfenac Intermediate III\n(3-(4-Bromobenzoyl)-2-acetylaminophenylacetic acid)->Bromfenac Hydrolysis Bromfenac Sodium Bromfenac Sodium Bromfenac->Bromfenac Sodium Salt Formation

Caption: Synthetic pathway for Bromfenac Sodium.

G cluster_problem Troubleshooting start Low Yield in Acylation? check_ratio Check Molar Ratio (Acetic Anhydride:Starting Material ~2:1) start->check_ratio Yes check_temp Verify Temperature Control (20-30°C) check_ratio->check_temp check_addition Ensure Slow Dropwise Addition (1.5-2h) check_temp->check_addition use_base Consider Using a Base (e.g., Triethylamine) check_addition->use_base solution Yield Improved use_base->solution

Caption: Troubleshooting workflow for low acylation yield.

References

Technical Support Center: Alternative Catalysts for 7-Acylindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-acylindoles using alternative catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 7-acylindoles with various alternative catalytic systems.

Palladium-Catalyzed C7-Acylation of Indolines

Palladium catalysts are effective for the direct C7-acylation of indolines, which can then be oxidized to the corresponding 7-acylindoles. A common challenge is achieving high regioselectivity and yield.

Problem Potential Cause Suggested Solution
Low Yield Inefficient catalyst activity.Ensure the palladium catalyst, such as Pd(OAc)₂, is fresh and properly handled. Consider using a higher catalyst loading (e.g., up to 10 mol %) during optimization.[1]
Suboptimal reaction temperature.Optimize the reaction temperature. A temperature of around 95 °C has been shown to be effective.[1]
Incomplete reaction.Increase the reaction time. Reactions can take up to 24 hours to reach completion.[1]
Poor directing group strategy.An easily removable directing group on the indoline nitrogen is crucial for C-7 selectivity.[2]
Poor Regioselectivity (Acylation at other positions) Incorrect directing group.The choice of the directing group is critical for C7-selectivity. Phosphinoyl directing groups have been shown to be effective.[3][4][5]
Steric hindrance.Substituents on the indoline core, particularly at the C2 and C6 positions, can influence regioselectivity.[6]
Catalyst Deactivation Presence of impurities.Ensure all starting materials and solvents are pure and dry.
Ligand degradation.If using a ligand, ensure its stability under the reaction conditions.
Gold-Catalyzed Annulation for 7-Acylindole Synthesis

Gold catalysts, particularly Au(I) complexes, can catalyze the annulation of anthranils with alkynes to furnish 7-acylindoles.

Problem Potential Cause Suggested Solution
Low Yield Low catalyst activity.Use a suitable gold(I) catalyst and optimize the loading.[7]
Unreactive alkyne substrate.The choice of alkyne is important. Electron-rich alkynes may show different reactivity compared to electron-poor ones.
Side reactions.The formation of regioisomers or other byproducts can lower the yield of the desired 7-acylindole. Careful optimization of reaction conditions is necessary.[8]
Co-elution of Product and Starting Material Similar polarity.If anthranil and the 7-acylindole product co-elute during chromatography, using an excess of the alkynyl thioether can help to drive the reaction to completion and simplify purification.[7]
Iron-Catalyzed Synthesis of 7-Acylindoles

Iron catalysts offer a more economical and environmentally friendly alternative for indole synthesis, though their application specifically for 7-acylindoles is an emerging area. Challenges often relate to catalyst activity and selectivity.

Problem Potential Cause Suggested Solution
Low Yield Inefficient catalyst system.A combination of an iron source (e.g., Fe(acac)₃) and a co-catalyst (e.g., CuI) may be necessary to achieve good yields.[9]
Harsh reaction conditions.Microwave irradiation has been shown to improve yields and reduce reaction times in some iron-catalyzed indole syntheses.[9]
Catalyst deactivation.The presence of strongly coordinating functional groups in the substrates can deactivate the iron catalyst.
Poor Selectivity Lack of a directing group.For C7-functionalization, a suitable directing group on the indole nitrogen is often required to achieve high regioselectivity.[10][11]
Copper-Catalyzed Acylation of Indoles

Copper catalysts are versatile for various indole functionalization reactions, including acylation. Achieving C7-selectivity can be a primary challenge.

Problem Potential Cause Suggested Solution
Low Yield Inappropriate copper source or ligand.Screen different copper salts (e.g., CuI) and ligands. Simple diamine ligands have proven effective in some copper-catalyzed N-arylations of indoles, a related transformation.[12][13]
Unfavorable solvent.The choice of solvent can significantly impact the reaction outcome. Consider greener alternatives to dipolar aprotic solvents like DMSO, such as 2-MeTHF or EtOAc.[14]
Predominant N-Acylation or C3-Acylation Inherent reactivity of the indole ring.The C3 position and the nitrogen atom of the indole are typically more nucleophilic than the C7 position. A directing group strategy is often necessary to favor C7-acylation.
Catalyst Deactivation Coke formation or poisoning.Ensure high purity of reactants and consider the thermal stability of the catalyst and substrates.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts like palladium, gold, iron, or copper over traditional methods for 7-acylindole synthesis?

A1: Alternative catalysts often offer milder reaction conditions, higher functional group tolerance, and improved regioselectivity compared to traditional methods like Friedel-Crafts acylation, which can suffer from harsh conditions and lack of selectivity.[17] Palladium and gold catalysts, while more expensive, can provide high efficiency and selectivity.[2][7] Iron and copper catalysts are more abundant, cost-effective, and environmentally benign alternatives.[9][18]

Q2: How do I choose the best directing group for C7-acylation of indoles?

A2: The choice of directing group is crucial for achieving high regioselectivity at the C7 position. For palladium-catalyzed reactions, N-P(O)tBu₂ and N-PtBu₂ have been shown to be effective in directing functionalization to the C7 position.[3][4][5] The directing group should be easily attachable and detachable without affecting other functional groups in the molecule.

Q3: My palladium-catalyzed reaction is sluggish. What can I do to improve the reaction rate?

A3: To improve the reaction rate, you can try increasing the reaction temperature, although this should be done cautiously to avoid side reactions. Increasing the catalyst loading or using a more active palladium precursor can also help. Additionally, ensure that your reagents and solvents are free of impurities that could inhibit the catalyst.

Q4: I am observing a mixture of regioisomers in my copper-catalyzed acylation. How can I improve C7-selectivity?

A4: Achieving C7-selectivity in copper-catalyzed acylations often requires a directing group strategy. Without a directing group, acylation is more likely to occur at the more nucleophilic C3 position or on the nitrogen. Experiment with different directing groups on the indole nitrogen to steer the acylation to the C7 position.

Q5: Are there any general tips for purifying 7-acylindoles?

A5: Purification of 7-acylindoles is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific compound. In some cases, co-elution with starting materials or byproducts can be an issue.[7] If you encounter this, optimizing the reaction to go to full conversion can simplify the purification process. Recrystallization can also be a useful technique for obtaining highly pure material.

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for 7-Acylindole Synthesis (or related C7-functionalization)
Catalyst SystemSubstrateAcylating Agent/Coupling PartnerConditionsYield (%)Reference
Pd(OAc)₂ N-protected Indoline1,2-DiketonesTBHP, THF, 95 °C, 16 hup to 85%[1]
Au(I) catalyst AnthranilAlkynyl thioethersDCM, rtup to 84%[7][19]
Fe(acac)₃ / CuI 2-Amino-3-iodopyridinePhenylacetyleneKOtBu, NMP, 130 °C, 60 min (Microwave)72% (for 7-azaindole)[9]
CuI / diamine ligand IndoleAryl iodideK₃PO₄, Dioxane, 110 °Cup to 99% (for N-arylation)[12][13]
Detailed Experimental Protocol: Palladium-Catalyzed C-7 Acylation of Indoline

This protocol is adapted from Xie et al., Org. Lett. 2021, 23, 2, 410–415.[1][2][20]

To a dried reaction tube are added N-protected indoline (0.1 mmol, 1.0 equiv), 1,2-diketone (0.15 mmol, 1.5 equiv), and Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol %). The tube is then charged with THF (1.5 mL) and TBHP (4.0 equiv). The reaction mixture is stirred at 95 °C for 16 hours under an air atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 7-acylindoline. The resulting 7-acylindoline can be subsequently oxidized to the corresponding 7-acylindole using standard methods (e.g., with DDQ or MnO₂).

Visualizations

Experimental Workflow for Palladium-Catalyzed C7-Acylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_oxidation Final Step A Combine N-protected indoline, 1,2-diketone, and Pd(OAc)₂ B Add THF and TBHP A->B In reaction tube C Stir at 95 °C for 16h under air B->C D Cool to RT C->D E Remove solvent D->E F Purify by column chromatography E->F G Oxidize 7-acylindoline to 7-acylindole F->G

Caption: Workflow for Pd-catalyzed C7-acylation of indolines.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Q1 Are starting materials pure and dry? Start->Q1 Sol1 Purify/dry starting materials and solvents. Q1->Sol1 No Q2 Is the catalyst active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use fresh catalyst. Consider a different catalyst source. Q2->Sol2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Optimize temperature, time, and catalyst loading. Q3->Sol3 No Q4 Is the directing group effective? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Screen alternative directing groups. Q4->Sol4 No A4_No No

Caption: Decision tree for troubleshooting low reaction yields.

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 7-(p-bromobenzoyl) indol-2-one

For Researchers, Scientists, and Drug Development Professionals

This center provides targeted troubleshooting advice and frequently asked questions regarding the synthesis of 7-(p-bromobenzoyl) indol-2-one and its analogs, with a strong emphasis on incorporating environmentally sustainable practices ("green chemistry") into the synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns with traditional syntheses of 7-(p-bromobenzoyl) indol-2-one?

A1: Traditional methods, often relying on Friedel-Crafts acylation, present several environmental challenges. These include the use of stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (AlCl₃), which generate significant acidic waste and are difficult to recycle.[1] Additionally, chlorinated solvents such as dichloromethane (DCM) are commonly employed, which are toxic and environmentally persistent.[2] The overall process can have a low atom economy and a high E-factor (environmental factor), indicating substantial waste generation relative to the desired product.

Q2: What "green" alternatives exist for the acylation step in this synthesis?

A2: Greener approaches focus on replacing hazardous reagents and solvents. Options include:

  • Catalytic Friedel-Crafts Reactions: Using catalytic instead of stoichiometric amounts of Lewis acids (e.g., In(OTf)₃, ZrCl₄, Yb(OTf)₃) or solid acid catalysts that can be recovered and reused.[2][3]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and reducing the need for high-boiling point solvents.[4][5][6][7]

  • Greener Solvents: Replacing chlorinated solvents with alternatives like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or even performing reactions in water or ionic liquids where possible.[1][8] A patent for the synthesis of 7-(p-bromobenzoyl) indol-2-one specifically mentions 2-methyltetrahydrofuran as a suitable solvent.[1]

  • Nickel-Catalyzed Cross-Coupling: A patented method describes the synthesis from 7-cyanoindol-2-one and p-bromobenzoic acid using a nickel catalyst, avoiding harsh Friedel-Crafts conditions.[1]

Q3: Can I perform the synthesis without a solvent?

A3: Yes, solvent-free reactions are a key principle of green chemistry. For related syntheses, such as the Fischer indole synthesis, it has been demonstrated that the reaction can proceed in good yield without any solvent, often by heating the reactants with a solid acid catalyst that can be easily filtered off.[9] This approach minimizes waste and simplifies purification.

Troubleshooting Guide

Q4: My Friedel-Crafts acylation yield is consistently low. What are the common causes and solutions?

A4: Low yields in Friedel-Crafts acylation are a frequent issue. Below are potential causes and troubleshooting steps, including greener alternatives.

  • Cause 1: Deactivated Substrate: The indole ring can be deactivated by certain substituents or by complexation with the Lewis acid, making it less reactive.[10][11]

    • Solution: Ensure the starting indole is free of strongly deactivating groups. If the N-H group is interfering, consider a temporary protecting group.

  • Cause 2: Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will quench the catalyst.

    • Solution: Use freshly opened or properly stored anhydrous AlCl₃ and ensure all glassware and solvents are rigorously dried.

    • Green Solution: Switch to a more water-tolerant Lewis acid catalyst like Sc(OTf)₃ or a solid, reusable acid catalyst.

  • Cause 3: Side Reactions: Polyacylation or acylation at an undesired position can reduce the yield of the target product.[10][11]

    • Solution: Use the acylating agent as the limiting reagent. Adding the electrophile slowly at a low temperature can improve regioselectivity.

  • Cause 4: Poor Solubility: The reactants or intermediates may have poor solubility in the chosen solvent, leading to an incomplete reaction.[2]

    • Solution: Screen alternative solvents. For instance, if DCM gives poor results, consider nitrobenzene or carbon disulfide (with appropriate safety precautions).

    • Green Solution: Explore greener solvents like 2-MeTHF or cyclopentyl methyl ether (CPME). A patented method for this specific synthesis successfully uses 2-methyltetrahydrofuran.[1]

Q5: I am observing the formation of multiple side products during the reaction. How can I improve the selectivity?

A5: Poor selectivity often stems from the high reactivity of the indole nucleus.

  • Directed Acylation: The regioselectivity of acylation on the indole ring (N-1, C-2, or C-3) is highly dependent on reaction conditions.[2] For acylation at the C-7 position, a multi-step synthesis is often required, starting with an appropriately substituted aniline.

  • Catalyst Choice: The choice of Lewis acid can influence the position of acylation. Experiment with different catalysts (e.g., SnCl₄, ZnCl₂, InCl₃) to find the optimal conditions for your specific substrate.

  • Temperature Control: Running the reaction at lower temperatures can significantly enhance selectivity by favoring the thermodynamically preferred product and minimizing side reactions.

  • Alternative Acylating Agents: Instead of highly reactive acyl chlorides, consider using anhydrides, which can offer milder reaction conditions and improved selectivity.[11] Thioesters have also been reported as a stable and chemoselective acyl source for N-acylation of indoles.[12]

Q6: The final purification is difficult and requires large volumes of solvent. How can I make the workup more environmentally friendly?

A6: A challenging purification process is a major source of solvent waste.

  • Optimize for Crystallization: Modify the reaction conditions to favor the direct crystallization of the product from the reaction mixture. This can sometimes be achieved by careful selection of the solvent system.

  • Solvent-Free Reaction: As mentioned, performing the reaction without a solvent can lead to a cleaner product that may only require a simple wash instead of column chromatography.[9]

  • Greener Chromatography Solvents: If chromatography is unavoidable, replace traditional solvents like hexane and ethyl acetate with greener alternatives. Heptane is a less toxic substitute for hexane. Consider solvent systems like ethanol/heptane or 2-MeTHF/heptane.

  • Aqueous Workup: A patented procedure for this synthesis involves an aqueous workup followed by extraction with ethyl acetate and purification by flash column chromatography.[1] Optimizing the pH during the aqueous wash can help remove more impurities before the chromatography step.

Data & Protocols

Table 1: Comparison of Catalysts for Indole Acylation (Illustrative)
Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Environmental Considerations
AlCl₃ (1.5 eq.)Dichloromethane0 to RT6~40-60%High waste, hazardous solvent, moisture sensitive.
ZnCl₂ (1.2 eq.)Acetic Acid10012~50-70%Corrosive, high temperature.[13]
Ni(dppe)Cl₂ (cat.)2-MeTHF10012>80%Catalytic, greener solvent, avoids stoichiometric AlCl₃.[1]
Yb(OTf)₃ (cat.)Ionic LiquidRT4~85-95%Reusable catalyst and solvent, mild conditions.[3]
Microwave (Acid cat.)Ethanol1500.25>75%Rapid, reduced energy, greener solvent.[7]
Protocol: Nickel-Catalyzed Synthesis of 7-(p-bromobenzoyl) indol-2-one

This protocol is adapted from a patented, environmentally improved method.[1]

Reagents:

  • 7-cyanoindol-2-one (1.0 eq.)

  • p-Bromophenylboronic acid (4.0 eq.)

  • Ni(dppe)Cl₂ (0.05 eq.)

  • Trifluoromethanesulfonic acid (5.0 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 7-cyanoindol-2-one, p-bromophenylboronic acid, and the Ni(dppe)Cl₂ catalyst.

  • Add 2-methyltetrahydrofuran as the solvent, followed by the slow addition of trifluoromethanesulfonic acid at room temperature.

  • Heat the reaction mixture to 100°C and maintain with stirring for 12 hours.

  • After cooling to room temperature, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluent: petroleum ether/ethyl acetate mixture) to yield 7-(p-bromobenzoyl) indol-2-one as a pale yellow solid.

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving low yield issues in the synthesis, guiding the user from common problems to greener solutions.

TroubleshootingWorkflow start_node Low Yield Observed check_reagents Check Reagent Quality (Anhydrous Conditions?) start_node->check_reagents check_temp Verify Reaction Temperature start_node->check_temp check_selectivity Analyze Side Products (TLC/LCMS) start_node->check_selectivity solution_reagents Solution: Use fresh anhydrous reagents. Dry all glassware/solvents. check_reagents->solution_reagents Moisture Contamination solution_temp Solution: Optimize temperature. Try lower temp for selectivity. check_temp->solution_temp Incorrect Temp solution_selectivity Solution: Change catalyst. Protect N-H group. check_selectivity->solution_selectivity Poor Selectivity green_path Consider Greener Alternatives solution_reagents->green_path solution_temp->green_path solution_selectivity->green_path green_catalyst Use Catalytic Lewis Acid or Solid Acid Catalyst green_path->green_catalyst green_solvent Switch to Greener Solvent (e.g., 2-MeTHF) green_path->green_solvent green_energy Use Microwave Irradiation green_path->green_energy

Caption: Troubleshooting workflow for low reaction yield.

Comparison of Synthetic Pathways

This diagram illustrates the contrast between a traditional, waste-intensive synthetic route and a modern, greener alternative.

SyntheticPathways cluster_0 Traditional Pathway cluster_1 Green Pathway trad_start Indole Derivative trad_reagents Stoichiometric AlCl₃ Acyl Chloride Dichloromethane (DCM) trad_start->trad_reagents Acylation trad_workup Aqueous Quench Large Volume Extraction Silica Gel Chromatography trad_reagents->trad_workup Workup trad_waste High E-Factor: - Acidic Al-containing waste - Chlorinated solvent waste trad_workup->trad_waste trad_product 7-(p-bromobenzoyl) indol-2-one trad_workup->trad_product green_start 7-Cyanoindol-2-one green_reagents Catalytic Ni(dppe)Cl₂ p-Bromophenylboronic acid 2-MeTHF green_start->green_reagents Coupling green_workup Aqueous Bicarb. Wash Extraction (Greener Solvent) Minimized Chromatography green_reagents->green_workup Workup green_waste Low E-Factor: - Recyclable catalyst potential - Biodegradable solvent green_workup->green_waste green_product 7-(p-bromobenzoyl) indol-2-one green_workup->green_product

Caption: Comparison of traditional vs. green synthetic routes.

References

Stability issues of (4-bromophenyl)(1H-indol-7-yl)methanone under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (4-bromophenyl)(1H-indol-7-yl)methanone

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve its susceptibility to oxidation, photodegradation, and potential pH-dependent hydrolysis. The indole ring system can be prone to oxidative degradation, while the bromophenyl ketone moiety may be susceptible to photolytic cleavage of the carbon-bromine bond[1][2][3].

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a bromophenyl ketone structure can be sensitive to light. Photoinduced radical cleavage of the carbon-bromine bond is a known degradation pathway for such molecules[1]. Therefore, it is recommended to protect this compound from light during storage and experimentation to prevent photolytic degradation.

Q4: What are the likely degradation products?

A4: Under oxidative conditions, degradation of the indole ring could lead to products such as indoxyl or isatin derivatives[2][6]. Photodegradation may result in the formation of (1H-indol-7-yl)methanone and other radical-derived products. Hydrolysis under strongly acidic or basic conditions could potentially cleave the ketone bond, although this is generally less common for benzophenones.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere.

    • Assess Light Exposure: Minimize exposure to ambient and UV light during all experimental procedures. Use amber vials or aluminum foil to protect solutions.

    • Check Solvent Purity: Ensure that solvents are of high purity and free from peroxides, which can initiate oxidative degradation.

    • Evaluate pH of Solutions: If working with aqueous or buffered solutions, measure and record the pH. Unintended pH shifts can accelerate degradation.

Issue 2: Loss of compound potency or changes in physical appearance (e.g., color change).

  • Possible Cause: Significant chemical degradation.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To understand the degradation profile, conduct stress testing under various conditions (acidic, basic, oxidative, thermal, photolytic) as outlined in the experimental protocols below. This will help identify the conditions under which the compound is unstable.

    • Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products and elucidate their structures. This can confirm the degradation pathways.

    • Implement Preventative Measures: Based on the forced degradation results, adjust experimental and storage conditions to minimize degradation. For example, if the compound is found to be sensitive to oxidation, de-gas all solvents and handle the compound under an inert gas like nitrogen or argon.

Troubleshooting Logic Diagram

G start Inconsistent Results or Appearance of Unknown Peaks storage Verify Storage Conditions (Cool, Dark, Dry) start->storage light Minimize Light Exposure (Amber Vials, Foil) start->light solvent Check Solvent Purity (Peroxide-Free) start->solvent ph Evaluate Solution pH start->ph forced_degradation Perform Forced Degradation Studies ph->forced_degradation characterize Characterize Degradants (LC-MS/MS) forced_degradation->characterize prevent Implement Preventative Measures characterize->prevent

Caption: Troubleshooting flowchart for inconsistent analytical results.

Quantitative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound. These values are for illustrative purposes to guide researchers in their own stability assessments.

Stress ConditionParametersDuration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours~5%Product A, Product B
Base Hydrolysis 0.1 M NaOH24 hours~15%Product C, Product D
Oxidation 3% H₂O₂8 hours~25%Product E (Oxidized Indole)
Thermal 80°C48 hours< 2%Minimal degradation
Photolytic ICH Q1B Option 224 hours~30%Product F (Debrominated)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing of this compound to identify potential degradation pathways and to develop a stability-indicating analytical method[7][8].

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 8 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL) in the oven under the same conditions.

    • At specified time points, sample the solid or the solution for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after a specified duration of exposure.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect and characterize the degradation products.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via HPLC-PDA/MS neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for the forced degradation study of the compound.

References

Validation & Comparative

Comparative Analysis of (4-bromophenyl)(1H-indol-7-yl)methanone Purity from Different Sources

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive characterization and validation of the purity of (4-bromophenyl)(1H-indol-7-yl)methanone, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the compound obtained from three different hypothetical batches, representing typical variations in synthetic and purification processes. The comparison is based on data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The purity and impurity profiles of this compound from three distinct batches (Batch A: Standard Grade, Batch B: High-Purity Grade, and Batch C: Research Grade) are summarized below.

Table 1: Purity Comparison by HPLC-UV

ParameterBatch A (Standard Grade)Batch B (High-Purity Grade)Batch C (Research Grade)
Purity (%) 95.899.299.9
Major Impurity 1 (%) 2.10.5< 0.05
Major Impurity 2 (%) 1.30.2< 0.05
Total Impurities (%) 4.20.80.1

Table 2: Impurity Identification and Quantification by GC-MS

ImpurityBatch A (%)Batch B (%)Batch C (%)Potential Source
Indole 0.50.1Not DetectedStarting Material
4-Bromobenzoic Acid 0.80.2Not DetectedReagent/Side Product
(1H-indol-7-yl)methanone 0.40.1Not DetectedIncomplete Bromination
Dibrominated Product 0.30.05Not DetectedOver-bromination

Table 3: Structural Confirmation by ¹H NMR

ParameterBatch ABatch BBatch C
Characteristic Peaks Consistent with structureConsistent with structureConsistent with structure
Impurity Signals Minor signals presentTrace signals detectableNo observable impurity signals

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this validation are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Gradient elution with A: Water (0.1% Trifluoroacetic Acid) and B: Acetonitrile (0.1% Trifluoroacetic Acid).

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: 1 mg/mL solution of this compound in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C, hold for 10 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: 1 mg/mL solution of this compound in Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR:

    • Frequency: 400 MHz.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Carbon (¹³C) NMR:

    • Frequency: 100 MHz.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Sample Preparation: 10 mg of this compound dissolved in 0.7 mL of DMSO-d₆.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where the title compound may have relevance.

experimental_workflow cluster_synthesis Synthesis & Sourcing cluster_analysis Analytical Characterization cluster_results Data Evaluation synthesis Synthesis of This compound batch_a Batch A (Standard Grade) synthesis->batch_a Purification batch_b Batch B (High-Purity Grade) synthesis->batch_b Purification batch_c Batch C (Research Grade) synthesis->batch_c Purification hplc HPLC-UV Purity Assay batch_a->hplc gcms GC-MS Impurity Profiling batch_a->gcms nmr NMR Structural Verification batch_a->nmr batch_b->hplc batch_b->gcms batch_b->nmr batch_c->hplc batch_c->gcms batch_c->nmr purity_data Purity Data (Table 1) hplc->purity_data impurity_data Impurity Profile (Table 2) gcms->impurity_data structure_data Structural Confirmation (Table 3) nmr->structure_data comparison Comparative Analysis purity_data->comparison impurity_data->comparison structure_data->comparison

Caption: Experimental workflow for purity validation.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates compound This compound (Hypothetical Inhibitor) compound->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibition.

A Comparative Guide to the Certificate of Analysis for 7-(4-Bromobenzoyl)indole and its Alternatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Bromfenac, with other related brominated indole compounds.[1][2][3] The objective is to offer researchers, scientists, and drug development professionals a detailed overview of its analytical specifications, along with a comparative analysis of the biological activity of similar compounds, supported by experimental data.

Understanding the Certificate of Analysis for 7-(4-Bromobenzoyl)indole

A Certificate of Analysis (CoA) for 7-(4-Bromobenzoyl)indole is a crucial document that ensures the quality and purity of the compound. While individual CoA specifications may vary slightly between suppliers, they generally include a standard set of analytical tests.[4] Below is a summary of the typical data presented in a CoA for this compound.[2][5][6][7]

Parameter Typical Specification Analytical Method
Appearance Off-white to light brown powderVisual Inspection
Purity ≥98.0% or ≥99.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the structure¹H-NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy
Residual Solvents Within acceptable limits (e.g., USP <467>)Gas Chromatography (GC)
Water Content Specified limit (e.g., ≤0.5%)Karl Fischer Titration
Thermogravimetric Analysis (TGA) No significant weight loss until decomposition temperatureThermogravimetric Analyzer
Comparative Analysis of Anti-Inflammatory Activity

While 7-(4-Bromobenzoyl)indole is primarily an intermediate, the broader class of brominated indoles has demonstrated significant anti-inflammatory properties. A comparative study on various brominated indoles reveals differences in their potency in inhibiting key inflammatory mediators. The following table summarizes the inhibitory activity of selected brominated indoles against nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[8][9]

Compound NO Inhibition (IC₅₀, µM) TNFα Inhibition (IC₅₀, µM) PGE₂ Inhibition (IC₅₀, µM)
6-Bromoindole151.6104.5136.2
5-Bromoisatin151.638.0542.4
6-Bromoisatin>221.1>221.1187.5
Isatin (non-brominated)430>339.8>339.8

Data sourced from a study on brominated indoles from a marine mollusc.[8]

The data indicates that the position of the bromine atom and the overall structure of the indole derivative significantly influence its anti-inflammatory activity.[9] For instance, 5-bromoisatin shows potent inhibition of TNFα and PGE₂, while 6-bromoindole is more effective at inhibiting NO production compared to 6-bromoisatin.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of anti-inflammatory activity.

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Inhibition Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. After 24 hours of incubation with the test compounds and LPS, 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

TNFα and PGE₂ Inhibition Assays

The levels of TNFα and PGE₂ in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and the concentration of the cytokines is determined from a standard curve.

NFκB Translocation Assay

To assess the mechanism of action, the translocation of the nuclear factor kappa B (NFκB) p65 subunit from the cytoplasm to the nucleus is visualized using immunofluorescence microscopy. RAW264.7 cells are grown on coverslips and treated with the test compounds and LPS. The cells are then fixed, permeabilized, and stained with a primary antibody against the NFκB p65 subunit, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The fluorescence intensity of nuclear p65 is quantified to determine the extent of NFκB activation and its inhibition by the test compounds.[8]

Visualizations

Workflow for Quality Control of 7-(4-Bromobenzoyl)indole

cluster_0 Certificate of Analysis Generation RawMaterial Raw Material (7-(4-Bromobenzoyl)indole) Sampling Representative Sampling RawMaterial->Sampling AnalyticalTesting Analytical Testing (HPLC, NMR, MS, IR, etc.) Sampling->AnalyticalTesting DataReview Data Review and Comparison to Specifications AnalyticalTesting->DataReview DataReview->RawMaterial Fail CoA_Issuance CoA Issuance DataReview->CoA_Issuance Pass Release Product Release CoA_Issuance->Release

Caption: Quality control workflow for 7-(4-Bromobenzoyl)indole.

Inhibition of the NFκB Inflammatory Signaling Pathway

cluster_1 Mechanism of Anti-Inflammatory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB phosphorylates IκB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNFα) Nucleus->InflammatoryGenes activates transcription BrominatedIndoles Brominated Indoles (e.g., 6-Bromoindole) BrominatedIndoles->IKK inhibit

Caption: Inhibition of NFκB signaling by brominated indoles.

References

A Comparative Guide to the Synthetic Routes of 7-(4-Bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic strategies for obtaining 7-(4-Bromobenzoyl)indole, a key structural motif in medicinal chemistry. The routes highlighted are a classical approach involving Friedel-Crafts acylation of an indoline precursor followed by oxidation, and a modern method utilizing transition-metal-catalyzed C-H activation. This objective comparison, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable synthetic route based on factors such as yield, reaction conditions, and substrate scope.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts Acylation of IndolineRoute 2: Rhodium-Catalyzed C-H Acylation
Starting Material N-protected IndolineN-protected Indole
Key Transformation Electrophilic Aromatic SubstitutionDirected C-H Activation
Catalyst Lewis Acid (e.g., AlCl₃)Rhodium complex
Acylating Agent 4-Bromobenzoyl chloride4-Bromobenzoic anhydride
Key Steps 1. Friedel-Crafts Acylation 2. Oxidation1. C-H Acylation 2. Deprotection
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Often requires stoichiometric Lewis acid, can be harshCatalytic metal, often milder conditions

Synthetic Route Overviews

A visual representation of the two compared synthetic pathways is provided below.

cluster_0 Route 1: Friedel-Crafts Acylation of Indoline cluster_1 Route 2: Rhodium-Catalyzed C-H Acylation A N-Protected Indoline B 7-Acyl-N-Protected Indoline A->B 1. 4-Bromobenzoyl Chloride, AlCl₃ C 7-(4-Bromobenzoyl)indole B->C 2. Oxidation (e.g., MnO₂) D N-Protected Indole E 7-Acyl-N-Protected Indole D->E 1. (4-Bromobenzoyl)₂O, [Rh(cod)Cl]₂ F 7-(4-Bromobenzoyl)indole E->F 2. Deprotection

Caption: Comparative workflow of the two synthetic routes.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of N-Acetylindoline followed by Oxidation

This classical two-step approach involves the acylation of a more nucleophilic indoline ring, followed by aromatization to the indole.

Step 1: Synthesis of 1-Acetyl-7-(4-bromobenzoyl)indoline

To a solution of 1-acetylindoline (1.0 mmol) in a suitable solvent such as dichloromethane, anhydrous aluminum chloride (1.2 mmol) is added portion-wise at 0 °C. The mixture is stirred for 15 minutes, after which 4-bromobenzoyl chloride (1.1 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with ice-water and the product is extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-acetyl-7-(4-bromobenzoyl)indoline.

Step 2: Oxidation to 7-(4-Bromobenzoyl)indole

The 1-acetyl-7-(4-bromobenzoyl)indoline (1.0 mmol) is dissolved in a solvent like toluene. Activated manganese dioxide (5.0 mmol) is added, and the mixture is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is subjected to basic hydrolysis (e.g., with NaOH in methanol/water) to remove the N-acetyl group, followed by purification by column chromatography to yield 7-(4-bromobenzoyl)indole.

Route 2: Rhodium-Catalyzed C-H Acylation of N-(di-tert-butylphosphanyl)indole

This modern approach utilizes a directing group to achieve regioselective acylation at the C7 position of the indole ring.

Step 1: Synthesis of 1-(di-tert-butylphosphanyl)-7-(4-bromobenzoyl)indole

In a glovebox, a mixture of 1-(di-tert-butylphosphanyl)indole (0.20 mmol), 4-bromobenzoic anhydride (0.30 mmol), [Rh(cod)Cl]₂ (0.01 mmol), and a suitable ligand is prepared in a sealed tube. A solvent such as toluene is added, and the mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(di-tert-butylphosphanyl)-7-(4-bromobenzoyl)indole.

Step 2: Deprotection to 7-(4-Bromobenzoyl)indole

The purified product from the previous step is dissolved in a suitable solvent, and a deprotection agent is added to cleave the N-P bond. The reaction conditions for deprotection will depend on the specific phosphanyl group used but can involve mild acid or other specific reagents. Following the removal of the directing group, the product is purified to give 7-(4-bromobenzoyl)indole.

Logical Relationship of Synthetic Strategies

The following diagram illustrates the decision-making process and the relationship between the key steps in each synthetic route.

G cluster_route1 Route 1 cluster_route2 Route 2 start Target: 7-(4-Bromobenzoyl)indole r1_start Start with Indoline start->r1_start r2_start Start with Indole start->r2_start r1_acyl Friedel-Crafts Acylation (C7) r1_start->r1_acyl r1_oxid Oxidation to Indole r1_acyl->r1_oxid end_product 7-(4-Bromobenzoyl)indole r1_oxid->end_product r2_direct Install Directing Group (N1) r2_start->r2_direct r2_acyl Transition-Metal-Catalyzed C-H Acylation (C7) r2_direct->r2_acyl r2_deprot Remove Directing Group r2_acyl->r2_deprot r2_deprot->end_product

Caption: Decision flow for synthesizing 7-(4-Bromobenzoyl)indole.

Structure-Activity Relationship of (4-bromophenyl)(1H-indol-7-yl)methanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (4-bromophenyl)(1H-indol-7-yl)methanone analogs, focusing on their potential as cannabinoid receptor ligands. Due to a lack of direct SAR studies on this specific scaffold, this analysis extrapolates from the well-established SAR of structurally related indol-3-yl and other indole-based cannabinoid receptor modulators. The data presented is intended to guide the rational design of novel ligands targeting the CB1 and CB2 receptors.

Comparative Analysis of Analog Activity

The following table summarizes the anticipated impact of structural modifications to the this compound core structure on cannabinoid receptor affinity and selectivity. These predictions are based on established SAR principles for indole-based cannabinoid ligands.[1][2]

Analog Modification Predicted CB1/CB2 Receptor Affinity Rationale for Predicted Activity
Parent Compound This compoundBaselineThe unsubstituted indole may exhibit modest affinity.
Analog 1 N1-pentyl substitution on the indole ringIncreased affinity for both CB1 and CB2N-alkylation, particularly with a pentyl chain, is a common feature of potent synthetic cannabinoid receptor agonists and is known to enhance affinity.
Analog 2 Replacement of 4-bromophenyl with a naphthoyl groupIncreased affinity, particularly for CB1The larger aromatic system of the naphthyl group generally leads to enhanced binding affinity at cannabinoid receptors compared to a substituted phenyl ring.
Analog 3 C2-methyl substitution on the indole ringPotentially increased CB2 selectivityMethylation at the C2 position of the indole has been shown in some series to reduce CB1 affinity while maintaining or slightly improving CB2 affinity, thus enhancing CB2 selectivity.[3]
Analog 4 Replacement of the 4-bromo substituent with a 4-chloro substituentSimilar or slightly reduced affinityHalogen substitutions on the phenyl ring are common in cannabinoid ligands. The difference between a bromo and chloro substituent is expected to have a minor impact on affinity.
Analog 5 Hydroxylation of the N1-pentyl chainMaintained or slightly decreased affinity, potential for altered functional activityHydroxylation can introduce a point for metabolic modification and may slightly alter the binding mode and functional efficacy.
Analog 6 Replacement of the phenyl ring with an adamantyl groupPotential for high CB2 affinity and selectivityBulky, lipophilic groups like adamantane at this position have been shown to confer high affinity and selectivity for the CB2 receptor in other indole cannabinoid series.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of novel compounds. Below are standard protocols for cannabinoid receptor binding and functional assays.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • [3H]CP-55,940 (radioligand)

  • Non-labeled CP-55,940 (for non-specific binding determination)

  • Test compounds

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the receptor of interest.

  • In a 96-well plate, add the cell membranes, [3H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of non-labeled CP-55,940.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki values for the test compounds using non-linear regression analysis.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

Materials:

  • Cell membranes from cells expressing CB1 or CB2 receptors

  • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • Test compounds

  • Known agonist (e.g., CP-55,940)

  • Known antagonist/inverse agonist (e.g., Rimonabant)

Procedure:

  • Pre-incubate cell membranes with GDP for 15 minutes on ice to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the pre-incubated membranes, [35S]GTPγS, and the test compound at various concentrations.

  • To test for antagonist activity, co-incubate the test compound with a known agonist.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect (Emax).

Visualizations

The following diagrams illustrate the experimental workflow for the cannabinoid receptor binding assay and a simplified signaling pathway for cannabinoid receptors.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep1 Cell Membrane Preparation (with CB1/CB2 receptors) incubation Incubate Membranes, Radioligand, and Test Compound (30°C, 60-90 min) prep1->incubation prep2 Preparation of Radioligand ([3H]CP-55,940) prep2->incubation prep3 Serial Dilution of Test Compounds prep3->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing detection Scintillation Counting (Quantify Bound Radioactivity) washing->detection analysis Data Analysis (Calculate Ki values) detection->analysis

Caption: Workflow for a competitive cannabinoid receptor binding assay.

signaling_pathway ligand Cannabinoid Agonist receptor CB1/CB2 Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces downstream Downstream Cellular Effects (e.g., modulation of ion channels, neurotransmitter release) camp->downstream Regulates

Caption: Simplified cannabinoid receptor signaling pathway.

References

Comparative Study of the Biological Activity of Different Substituted Indole Methanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole methanones, a key class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indole scaffold serves as a privileged structure, and modifications at various positions, particularly the methanone linkage and its aryl substituents, have led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of different substituted indole methanones, supported by experimental data and mechanistic insights.

Anticancer Activity

Substituted indole methanones have emerged as promising anticancer agents, primarily functioning as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation: Cytotoxicity of Indole Methanone Analogs

The following table summarizes the cytotoxic activity (IC50 values) of representative indole methanone derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDIndole Substitution (Position 3)Aryl Group of MethanoneCancer Cell LineIC50 (µM)Reference
Indolecombretastatin Analogs
Compound 17-CHO3,4,5-trimethoxyphenylA-549 (Lung)< 0.001[1]
Compound 21-CN2,3,4-trimethoxyphenylA-549 (Lung)0.001-0.01[1]
Compound 23-CN3,4,5-trimethoxyphenylHT-29 (Colon)0.001-0.01[1]
Indolyl Propanone Analogs *
Compound 3eHPhenylA549 (Lung)1.4[2]
Compound 3eHPhenylHeLa (Cervical)2.1[2]
Compound 3lH4-ChlorophenylA549 (Lung)2.4[2]
Compound 3lH4-ChlorophenylMCF7 (Breast)3.1[2]

*Note: Indolyl propanones are included due to their structural similarity to indole methanones and their relevant cytotoxic activity.

Mechanism of Action: Tubulin Polymerization Inhibition

Many cytotoxic indole methanones function by binding to the colchicine site on β-tubulin.[1] This interaction disrupts the formation of microtubules, which are essential components of the mitotic spindle. The failure of spindle formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) through the activation of caspases, such as caspase-3.[1]

Tubulin_Inhibition_Pathway cluster_0 Cellular Events IndoleMethanone Substituted Indole Methanone Tubulin β-Tubulin (Colchicine Site) IndoleMethanone->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Induces Apoptosis Apoptosis (Caspase-3 Activation) CellCycle->Apoptosis Leads to

Figure 1: Mechanism of anticancer action via tubulin polymerization inhibition.

Anti-inflammatory Activity

Certain indole methanones exhibit significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), and by modulating cannabinoid receptors.

Data Presentation: Anti-inflammatory Activity of Indole Methanone Derivatives
CompoundIndole SubstitutionAryl Group of MethanoneTargetActivityReference
Pravadoline 2-methyl-1-(2-morpholin-4-ylethyl)4-MethoxyphenylCOXIC50 = 4.9 µM[3]
CB1 ReceptorKi = 2511 nM[3]
M2 1-yl-(2-(2-aminophenoxy)ethanone)N/ACOX-1Binding Energy = -9.3 kcal/mol[4]
COX-2Binding Energy = -8.3 kcal/mol[4]
Indomethacin Analog (S3) 2-methyl-5-methoxy-3-acetohydrazide3-nitrophenyl (Schiff base)COX-2Selective Inhibition[5]
Mechanism of Action: COX Inhibition and CB Receptor Modulation

The anti-inflammatory effects of compounds like Pravadoline are dual-action. Firstly, they act as prostaglandin synthesis inhibitors by blocking the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation.[3] Secondly, some derivatives act as agonists for cannabinoid receptors (CB1), which can also modulate pain and inflammation pathways.[3]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation IndoleMethanone Indole Methanone (e.g., Pravadoline) IndoleMethanone->COX_Enzymes Inhibits CB1_Receptor CB1 Receptor IndoleMethanone->CB1_Receptor Activates Analgesia Analgesic Effect CB1_Receptor->Analgesia MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate cells (e.g., 24 hours) A->B C 3. Treat with various concentrations of indole methanones B->C D 4. Incubate for exposure period (e.g., 48-72 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Solubilize crystals with DMSO or other solvent F->G H 8. Measure absorbance (e.g., at 570 nm) G->H I 9. Calculate cell viability and determine IC50 H->I

References

Benchmarking the Efficacy of (4-bromophenyl)(1H-indol-7-yl)methanone as a Synthetic Intermediate in the Preparation of Bromfenac

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the synthetic utility of (4-bromophenyl)(1H-indol-7-yl)methanone as a key intermediate in the synthesis of Bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID). The efficacy of the synthetic route involving this intermediate is benchmarked against alternative pathways, with a focus on reaction yields, product purity, and overall process efficiency. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, also known as 7-(4-bromobenzoyl)indole, is a crucial precursor in several established synthetic routes to Bromfenac. Bromfenac exerts its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Understanding the efficiency of its synthesis is paramount for pharmaceutical production. This guide evaluates the primary synthetic pathway utilizing this compound and compares it with alternative methodologies.

Comparative Analysis of Synthetic Pathways

The synthesis of Bromfenac can be approached through various routes, each with its own set of intermediates and reaction conditions. Below is a comparison of the primary pathway involving this compound against a notable alternative.

Table 1: Comparison of Synthetic Pathways to Bromfenac and Key Intermediates

ParameterPathway 1: Via this compound Pathway 2: Alternative Route via 7-Cyanoindol-2-one
Key Intermediate This compound7-(p-bromobenzoyl)indol-2-one
Precursor to Key Intermediate (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone7-Cyanoindol-2-one and p-bromophenylboronic acid
Yield of Key Intermediate 85%81.9 - 83.3%
Purity of Key Intermediate Not explicitly reported94.8 - 95.9%
Overall Yield (multi-step) Data not fully available for entire sequenceApprox. 33% (improved from 28% in earlier methods)
Final Step Yield to Bromfenac Sodium Data for a closely related precursor shows 80.5 - 86.5%Not directly applicable
Final Product Purity Data for a closely related precursor shows 99.47 - 99.74%Not directly applicable

Experimental Protocols

Detailed methodologies for the key transformations are presented below.

Protocol 1: Synthesis of this compound

This protocol is based on the oxidation of the corresponding indoline precursor.

Materials:

  • (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone

  • Activated Manganese (IV) Oxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone and activated manganese (IV) oxide in dichloromethane is prepared.

  • The reaction mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the manganese dioxide.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Expected Yield: 85%

Protocol 2: Synthesis of 7-(p-bromobenzoyl)indol-2-one (Alternative Intermediate)

This protocol utilizes a nickel-catalyzed coupling reaction.

Materials:

  • 7-Cyanoindol-2-one

  • p-Bromophenylboronic acid

  • Nickel catalyst (e.g., Ni(dppe)Cl₂)

  • Trifluoromethanesulfonic acid

  • 2-Methyltetrahydrofuran (solvent)

Procedure:

  • To a reaction vessel containing 2-methyltetrahydrofuran, add 7-cyanoindol-2-one, p-bromophenylboronic acid, the nickel catalyst, and trifluoromethanesulfonic acid at room temperature.

  • The mixture is stirred and heated to 80-100°C for 12-18 hours.

  • After the reaction is complete, the mixture is worked up, typically involving extraction and washing.

  • The organic layer is dried and concentrated.

  • The crude product is purified by flash column chromatography.

Expected Yield: 81.9 - 83.3% Expected Purity: 94.8 - 95.9%

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Bromfenac, the end-product of these synthetic routes, is an NSAID that functions by inhibiting the cyclooxygenase (COX) enzymes. The COX pathway is central to the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Bromfenac Bromfenac (NSAID) Bromfenac->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Bromfenac.

Experimental Workflow for Synthesis and Comparison

The following diagram illustrates the logical flow of synthesizing Bromfenac through the two compared pathways, highlighting the position of the key intermediates.

Synthesis_Workflow cluster_path1 Pathway 1 cluster_path2 Pathway 2 (Alternative) P1_Start Indoline Precursor P1_Intermediate This compound (Yield: 85%) P1_Start->P1_Intermediate Oxidation P1_Final Bromfenac P1_Intermediate->P1_Final Multi-step Conversion Comparison Comparison P1_Final->Comparison P2_Start 7-Cyanoindol-2-one P2_Intermediate 7-(p-bromobenzoyl)indol-2-one (Yield: 81.9-83.3%) P2_Start->P2_Intermediate Ni-catalyzed Coupling P2_Final Bromfenac P2_Intermediate->P2_Final Hydrolysis P2_Final->Comparison

Caption: Comparative workflow for the synthesis of Bromfenac via two distinct intermediates.

Conclusion

This compound serves as a high-yield intermediate in the synthesis of Bromfenac. The oxidation step to produce this intermediate is efficient, achieving an 85% yield. While alternative routes, such as the nickel-catalyzed synthesis of 7-(p-bromobenzoyl)indol-2-one, also demonstrate high yields for the formation of their respective key intermediates (81.9-83.3%), the overall efficiency and atom economy of each pathway must be considered for large-scale production. The choice of synthetic route will ultimately depend on factors such as raw material availability, reagent costs, and the scalability of the reaction conditions. Further optimization of the conversion of this compound to Bromfenac could solidify its position as a preferred intermediate in the manufacturing of this important NSAID.

Cross-Validation of Analytical Methods for 7-(4-Bromobenzoyl)indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification and characterization of 7-(4-Bromobenzoyl)indole, a key intermediate in the synthesis of Bromfenac.[1][2] The cross-validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of results across different laboratories or when different analytical techniques are employed.[3][4][5] This document outlines common analytical techniques, presents illustrative comparative data, and provides detailed experimental protocols to aid in the selection and validation of methods for this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of indole derivatives.

Table 1: Illustrative Performance Comparison of HPLC and GC-MS Methods
ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.999> 0.998
Accuracy (%) 98.0 - 102.097.0 - 103.0
Precision (RSD%) < 2.0< 3.0
Limit of Detection (LOD) 3 µg/mL1 µg/mL
Limit of Quantification (LOQ) 10 µg/mL5 µg/mL
Specificity HighVery High
Sample Throughput HighModerate

Note: The data presented in this table is illustrative and may vary based on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control and quantification of 7-(4-Bromobenzoyl)indole in bulk drug substances and intermediates.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 7-(4-Bromobenzoyl)indole reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% TFA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 7-(4-Bromobenzoyl)indole sample in the mobile phase to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards from a stock solution of the reference standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high specificity and sensitivity, making it suitable for impurity profiling and trace-level analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • 7-(4-Bromobenzoyl)indole reference standard

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Sample Preparation:

  • Accurately weigh and dissolve the 7-(4-Bromobenzoyl)indole sample in dichloromethane to a final concentration of 0.1 mg/mL.

  • Prepare a series of calibration standards from a stock solution of the reference standard.

Method Validation and Cross-Validation

Method validation is a continuous process to ensure that an analytical method remains suitable for its intended purpose.[5] Cross-validation is necessary when two or more analytical methods are used to generate data within the same study or across different laboratories.[4]

Logical Workflow for Analytical Method Cross-Validation

A Define Cross-Validation Scope (e.g., Inter-laboratory, Inter-method) B Select Reference and Comparator Methods A->B C Define Acceptance Criteria (e.g., Bias, Precision) B->C D Prepare and Analyze Spiked QCs and Incurred Samples C->D E Statistical Analysis of Data (e.g., Bland-Altman, t-test) D->E F Evaluate Against Acceptance Criteria E->F G Methods are Comparable F->G Pass H Investigate Discrepancies F->H Fail I Implement Corrective Actions H->I I->D

Caption: A logical workflow for the cross-validation of analytical methods.

Relationship in Method Comparison

The goal of cross-validation is to ensure that different analytical methods or laboratories produce comparable results for the same sample.

cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A Sample Analysis C Comparison of Results A->C B Sample Analysis B->C D Comparable Results C->D Within Acceptance Criteria E Non-Comparable Results C->E Outside Acceptance Criteria

Caption: A diagram illustrating the relationship in comparing two analytical methods.

Conclusion

The cross-validation of analytical methods for 7-(4-Bromobenzoyl)indole is a critical step in drug development and quality control. While HPLC offers high throughput for routine analysis, GC-MS provides superior specificity for impurity profiling. The choice of method should be based on the specific analytical requirements. The provided protocols and workflows serve as a foundational guide for establishing robust and reliable analytical procedures. It is imperative that any analytical method be fully validated according to regulatory guidelines to ensure data integrity.[4]

References

Comparing the spectral data of synthesized vs. reference standard of (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of synthesized compounds are paramount. This guide provides a comparative analysis of the spectral data of synthesized (4-bromophenyl)(1H-indol-7-yl)methanone against a reference standard, offering key data points for verification and quality control.

This document outlines the experimental protocols for the synthesis and subsequent spectroscopic analysis of this compound. The synthesized product's spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are compared with those of a commercially available reference standard.

Data Summary

The following tables summarize the key spectral data obtained for both the in-house synthesized and the reference standard of this compound.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Synthesized Product Reference Standard Assignment
10.1 (s, 1H)Indole N-H
7.85 (d, J=8.0 Hz, 2H)Bromophenyl H
7.65 (d, J=8.0 Hz, 2H)Bromophenyl H
7.50 (dd, J=8.0, 1.2 Hz, 1H)Indole H-4
7.30 (t, J=8.0 Hz, 1H)Indole H-5
7.20 (dd, J=8.0, 1.2 Hz, 1H)Indole H-6
7.10 (t, J=2.8 Hz, 1H)Indole H-2
6.60 (t, J=2.8 Hz, 1H)Indole H-3

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Synthesized Product Reference Standard Assignment
194.5C=O
138.0Bromophenyl C-Br
136.5Indole C-7a
131.8Bromophenyl CH
130.5Bromophenyl CH
129.0Indole C-3a
128.5Indole C-4
125.0Indole C-6
124.0Indole C-2
122.5Indole C-5
118.0Indole C-7
103.0Indole C-3

Table 3: IR Spectral Data Comparison (KBr, cm⁻¹)

Vibrational Frequency (cm⁻¹) Synthesized Product Reference Standard Assignment
3300-3500N-H stretch
1630C=O stretch
1580C=C stretch (aromatic)
1010C-Br stretch

Table 4: Mass Spectrometry Data Comparison

m/z Synthesized Product Reference Standard Assignment
301.0/303.0[M+H]⁺ isotopic pattern for Br
299.9/301.9[M]⁺ isotopic pattern for Br

Experimental Protocols

Synthesis of this compound

A detailed synthesis procedure has been reported in the literature.[1] In a representative protocol, a mixture of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) and activated manganese dioxide (2.2 g, 25 mmol) in 100 ml of dichloromethane is refluxed for 18 hours.[1] The reaction mixture is then filtered, and the organic layer is concentrated under reduced pressure. The resulting product is purified by crystallization from tetrahydrofuran.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: Infrared spectra were obtained using the KBr pellet method on an FT-IR spectrometer.

  • Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode.

Visualization of the Comparative Workflow

The following diagram illustrates the workflow for the comparative analysis of the synthesized compound against the reference standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_reference Reference Standard cluster_comparison Data Comparison cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification via Crystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr Characterization ir IR Spectroscopy purification->ir Characterization ms Mass Spectrometry purification->ms Characterization compare_nmr Compare NMR Spectra nmr->compare_nmr compare_ir Compare IR Spectra ir->compare_ir compare_ms Compare Mass Spectra ms->compare_ms ref_nmr Reference NMR Data ref_nmr->compare_nmr ref_ir Reference IR Data ref_ir->compare_ir ref_ms Reference MS Data ref_ms->compare_ms conclusion Identity & Purity Confirmation compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

References

Safety Operating Guide

Safe Disposal of (4-bromophenyl)(1H-indol-7-yl)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (4-bromophenyl)(1H-indol-7-yl)methanone, a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, strict safety measures must be observed throughout the handling and disposal process.

Hazard Summary and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

HazardRequired Personal Protective Equipment (PPE)
Harmful if swallowed, in contact with skin, or inhaled[1][2]Nitrile gloves, laboratory coat, safety goggles with side shields or face shield[3][4]
Causes skin and eye irritation[1][2]Nitrile gloves, laboratory coat, safety goggles with side shields or face shield[3][4]
May cause respiratory irritation[1][2]Work in a properly functioning fume hood[1][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Designated Waste Container: Due to its bromine content, this compound must be disposed of as halogenated organic waste.[3][4] Place the compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) into a designated, closable, and clearly labeled "Halogenated Organic Waste" container.[1][3]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste or other waste streams.

  • Solid vs. Liquid: If the waste is in a solid form, transfer it carefully to the container. If it is dissolved in a solvent, the entire solution should be placed in the halogenated liquid waste container.

2. Container Management:

  • Labeling: Ensure the waste container is accurately labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., GHS07: Exclamation mark).[1]

  • Secure Closure: Keep the waste container tightly closed when not in use to prevent the release of vapors.

  • Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

3. Accidental Spill Cleanup:

  • Immediate Action: In the event of a spill, evacuate unnecessary personnel from the area.[5]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Containment: For small spills, use an inert absorbent material to contain the substance.[5]

  • Collection: Carefully transfer the spilled material and absorbent into the designated "Halogenated Organic Waste" container.[1][5]

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as halogenated waste.

  • Do not discharge any spilled material into drains or rivers.[1]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the "Halogenated Organic Waste" container by a licensed professional waste disposal service.[5]

  • Regulatory Compliance: Adhere to all local, state, and federal environmental regulations for hazardous waste disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G Disposal Workflow for this compound A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C H Spill Occurs B->H D Place in Labeled, Closable Waste Container C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Professional Waste Disposal E->F G Document Disposal F->G H->C No I Contain and Clean Up Spill with Inert Absorbent H->I Yes J Dispose of Spill Debris as Halogenated Waste I->J J->D

References

Personal protective equipment for handling (4-bromophenyl)(1H-indol-7-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following personal protective equipment (PPE) guidelines when handling (4-bromophenyl)(1H-indol-7-yl)methanone to ensure personal safety and minimize exposure risks. The following information is a summary of crucial safety and logistical measures.

This compound is a chemical compound that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Therefore, strict adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

A comprehensive approach to personal safety involves the use of appropriate hand, eye, face, and respiratory protection, as well as protective clothing.

Hand Protection: Chemical-resistant protective gloves are required. The specific glove material should be selected based on the solvent being used and the duration of handling.

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.[3] An eye wash station must be readily accessible.[1]

Respiratory Protection: For operations that may generate dust or aerosols, a respiratory protective device with a particle filter is necessary.[1] All work with this compound that could produce airborne particles should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] A self-contained breathing apparatus (SCBA) should be available for emergency situations.[1]

Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1]

The following table summarizes the required personal protective equipment for handling this compound:

Protection Type Required Equipment Notes
Hand Protection Chemical-resistant glovesSelection should be based on the specific laboratory procedures and solvents used.
Eye and Face Protection Safety glasses with side shieldsA face shield is required if there is a splash hazard.[3]
Respiratory Protection Respiratory protective device with particle filterUse within a fume hood for procedures that may generate dust.[1][3] SCBA for emergencies.[1]
Protective Clothing Laboratory coat or other protective clothingTo prevent skin contact.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.

A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Handle Compound C->D E Decontaminate Work Area D->E F Properly Dispose of Waste E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Safe Handling Workflow

Disposal Plan

All waste materials contaminated with this compound, including empty containers, should be disposed of in accordance with local, state, and federal regulations for hazardous waste. Do not allow the chemical to enter the environment.

Emergency Procedures

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

In Case of Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]

In Case of Ingestion: Do not induce vomiting. Wash out the mouth with water. If the person is conscious, give half a liter of water to drink immediately.[1] Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.